4-Azidophlorizin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDEMZKQHNYNE-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229761 | |
| Record name | 4-Azidophlorhizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79541-46-1 | |
| Record name | 4-Azidophlorhizin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophlorhizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Azidophlorizin as a High-Affinity Photoaffinity Label for Na⁺-Glucose Cotransporters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose transport across cellular membranes is a fundamental physiological process mediated by two major families of transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs)[1][2][3]. The SGLT family, particularly SGLT1 found in the small intestine and kidney, is crucial for dietary glucose absorption and renal glucose reabsorption[3]. Understanding the structure and function of these transporters is vital for developing therapeutic agents for conditions like diabetes[4][5].
Photoaffinity labeling is a powerful biochemical technique used to identify and characterize ligand-binding proteins within their native environment[6][7][8]. This method utilizes a photoreactive ligand that binds reversibly to its target protein. Upon photoactivation, typically with UV light, the ligand forms a highly reactive intermediate that covalently bonds to amino acid residues in or near the binding site, thus "tagging" the protein of interest[8][9].
Phlorizin (B1677692) is a well-known, high-affinity competitive inhibitor of SGLT1[10][11]. 4-Azidophlorizin, a synthetic derivative, incorporates a photoreactive azido (B1232118) group, transforming it into an effective photoaffinity label[11][12][13]. When exposed to UV light, the azide (B81097) moiety generates a reactive nitrene that forms a stable covalent bond with the SGLT1 protein, enabling its definitive identification and subsequent characterization[13]. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and workflows associated with the use of this compound to study glucose transporters.
Quantitative Data: Binding Affinity and Labeling Specificity
The efficacy of this compound as a photoaffinity label is predicated on its high affinity for the glucose transporter in its non-activated state. The affinity has been quantified through competitive inhibition studies of D-glucose uptake and direct binding assays. The data demonstrate that while there are species-specific differences in affinity, this compound is a potent probe for the SGLT1 transporter.
| Parameter | Membrane Source | Species | Value (μM) | Measurement Method |
| K'i | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Inhibition of D-glucose uptake[13] |
| K'd | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Dissociation of 4-azido[³H]phlorizin[13] |
| K''i | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Inhibition of [³H]phlorizin binding[13] |
| K'i | Intestinal/Kidney Vesicles | Rabbit | ~60 - 100 ¹ | Inhibition of D-glucose uptake[13] |
| Ki (Phlorizin) | Intestinal Brush Border Vesicles | Rabbit | 8 ± 1 | Inhibition of D-glucose uptake[10] |
¹ Value is estimated based on the report that the K'i for rabbit membranes is 15-20 times larger than for rat membranes[13].
Photolysis of this compound in the presence of rabbit intestinal brush border membranes results in the covalent labeling of a protein with a molecular weight of approximately 72 kDa [13]. This labeling is specific, as it can be protected by the presence of D-glucose, indicating that the probe binds to the transporter's substrate-binding site.
Experimental Protocols and Methodologies
The successful use of this compound requires meticulous execution of several key experimental procedures. This section details the protocols for preparing the biological matrix, performing the photolabeling reaction, and analyzing the results.
Preparation of Brush-Border Membrane Vesicles (BBMVs)
BBMVs are a standard model for studying intestinal and renal transport processes as they are enriched in transporter proteins like SGLT1[14][15][16].
Objective: To isolate a purified fraction of microvilli membranes from intestinal or kidney tissue.
Materials:
-
Fresh or frozen small intestine/kidney cortex
-
Ice-cold Mannitol-Tris buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1)
-
Homogenizer (e.g., Polytron)
-
Divalent cation solution (e.g., 1 M CaCl₂ or MgCl₂)
-
High-speed refrigerated centrifuge
Protocol:
-
Excise and wash the tissue (e.g., rabbit jejunum) with ice-cold saline. Scrape the mucosa from the underlying tissue[15].
-
Homogenize the mucosa in 6 volumes of ice-cold Mannitol-Tris buffer for approximately 60 seconds[15].
-
Add CaCl₂ to a final concentration of 10-20 mM to aggregate non-brush-border membranes[15]. Stir the mixture on ice for 15-20 minutes.
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 15 minutes to pellet the aggregated contaminants.
-
Collect the supernatant, which contains the brush-border membranes, and centrifuge at a higher speed (e.g., 40,000 x g) for 30 minutes to pellet the BBMVs[15].
-
Wash the pellet by resuspending it in a suitable buffer (e.g., a buffer containing NaCl or KCl depending on the experimental need) and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the desired experimental buffer to a protein concentration of 5-10 mg/mL. Vesicles can be used immediately or stored at -80°C.
-
Assess membrane purity by measuring the enrichment of marker enzymes like sucrase and alkaline phosphatase[15][17].
Photoaffinity Labeling with this compound
This protocol describes the specific labeling of the glucose transporter in prepared BBMVs.
Objective: To covalently attach this compound to its binding site on the SGLT1 protein.
Materials:
-
Prepared BBMVs (5-10 mg/mL protein)
-
4-Azido[³H]phlorizin (radiolabeled for detection)
-
Incubation buffer (e.g., 100 mM NaCl, 10 mM HEPES-Tris, pH 7.4)
-
Quenching solution (e.g., dithiothreitol)
-
UV light source (e.g., high-pressure mercury lamp with appropriate filters to emit light >300 nm)
-
Control substances: D-glucose, Phlorizin
Protocol:
-
Incubation (in dim light or dark): In a microcentrifuge tube, mix BBMVs with 4-Azido[³H]phlorizin to the final desired concentration (e.g., 5 µM) in the incubation buffer. Prepare parallel control samples containing:
-
A high concentration of D-glucose (e.g., 50 mM) to protect the substrate binding site.
-
A high concentration of non-labeled phlorizin to demonstrate competitive binding.
-
-
Incubate the samples on ice for 10-15 minutes to allow for reversible binding to reach equilibrium.
-
Photolysis: Place the samples, with lids open, directly under the UV lamp at a close distance (e.g., 5-10 cm) on ice. Irradiate for a predetermined time (typically 1-5 minutes). Photolysis time should be optimized to maximize labeling while minimizing protein damage[10][13].
-
Quenching: After photolysis, add a quenching agent to scavenge any unreacted nitrene intermediates.
-
Washing: Dilute the samples with ice-cold buffer and centrifuge at high speed to pellet the membranes, removing unbound photolabel. Repeat the wash step to ensure complete removal of non-covalently bound probe.
-
The final pellet contains the photolabeled membrane proteins, ready for analysis.
Analysis by SDS-PAGE and Autoradiography
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate the membrane proteins by molecular weight, allowing for the identification of the radiolabeled transporter[18][19][20][21].
Objective: To separate the labeled proteins and identify the specific polypeptide corresponding to the glucose transporter.
Materials:
-
Labeled BBMV pellet
-
SDS-PAGE sample buffer (Laemmli buffer) containing a reducing agent (e.g., β-mercaptoethanol or DTT)[19]
-
Polyacrylamide gels (e.g., 10% acrylamide)
-
Electrophoresis apparatus and power supply
-
Molecular weight standards
-
Staining solution (e.g., Coomassie Blue)
-
Fluorographic enhancer (for radiolabel detection)
-
X-ray film and cassette
Protocol:
-
Solubilize the labeled BBMV pellet in SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins[20].
-
Load the solubilized samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize the total protein profile[20].
-
Destain the gel and treat with a fluorographic enhancer to improve the detection of the ³H signal.
-
Dry the gel and expose it to X-ray film at -80°C. Exposure time can range from days to weeks.
-
Develop the film. A dark band on the resulting autoradiogram indicates the position of the covalently labeled protein. The molecular weight can be estimated by comparing its migration to the standards[19][22]. The band corresponding to the ~72 kDa SGLT1 protein should be present in the experimental lane and absent or significantly reduced in the D-glucose and phlorizin-protected control lanes[13].
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the key processes involved in using this compound.
Principle of Photoaffinity Labeling
Caption: Mechanism of SGLT1 photoaffinity labeling by this compound.
Overall Experimental Workflow
References
- 1. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 3. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside for the identification of sugar-binding and phlorizin-binding sites in the sodium/D-glucose cotransporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [논문]this compound, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 14. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic studies of D-glucose transport in renal brush-border membrane vesicles of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protein analysis SDS PAGE [qiagen.com]
- 21. SDS-PAGE - Wikipedia [en.wikipedia.org]
- 22. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]
Chemical structure and properties of 4-Azidophlorizin.
An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Photoaffinity Probe for Glucose Transporters
Abstract
4-Azidophlorizin, a derivative of the natural product phlorizin (B1677692), is a potent tool in the study of glucose transport mechanisms. Its utility as a high-affinity photoaffinity label allows for the specific identification and characterization of glucose transporter proteins, particularly the sodium-glucose cotransporters (SGLTs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and application in photoaffinity labeling are presented, alongside a summary of its inhibitory effects on SGLT1 and SGLT2. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glucose transport and the development of novel therapeutics targeting SGLT proteins.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of phlorizin, characterized by the introduction of an azide (B81097) group on the B-ring of the phloretin (B1677691) aglycone. This modification imparts photoreactive properties to the molecule while largely preserving its affinity for glucose transporters.
Chemical Structure:
-
IUPAC Name: 1-[4,6-dihydroxy-2-(β-D-glucopyranosyloxy)phenyl]-3-(4-azidophenyl)-1-propanone
-
Molecular Formula: C₂₁H₂₃N₃O₉
-
Molecular Weight: 461.43 g/mol
-
CAS Number: 79541-46-1
Physicochemical Properties:
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.
| Property | Value |
| Appearance | Off-white to orange solid |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Conditions | Store at -20°C in the dark |
Biological Activity and Inhibition of SGLTs
This compound functions as a competitive inhibitor of sodium-glucose cotransporters, binding to the same site as phlorizin. Its affinity for the glucose transporter has been characterized in brush border membrane vesicles.
Inhibitory Activity:
For comparison, other well-characterized SGLT inhibitors exhibit a range of affinities and selectivities. For instance, canagliflozin (B192856) has reported Kᵢ values of approximately 650 nM for SGLT1 and is a highly selective SGLT2 inhibitor[3]. Sotagliflozin, a dual SGLT1/SGLT2 inhibitor, shows selectivity for SGLT2 over SGLT1.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from phlorizin. A general synthetic scheme involves the nitration of phlorizin, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway for this compound from phlorizin.
Detailed Protocol (General Procedure):
-
Step 1: Synthesis of 3-Nitrophlorizin: Phlorizin is carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce a nitro group at the 3-position of the A-ring.
-
Step 2: Synthesis of 3-Aminophlorizin: The resulting 3-nitrophlorizin is then subjected to a reduction reaction. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents like tin(II) chloride in hydrochloric acid. This step converts the nitro group to an amino group.
-
Step 3: Synthesis of this compound: The 3-aminophlorizin is converted to a diazonium salt by treatment with a solution of sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) at 0-5°C. The unstable diazonium salt is then immediately reacted with sodium azide to yield this compound. The product is then purified, typically by chromatography.
Photoaffinity Labeling of Glucose Transporters
This compound is used to covalently label glucose transporters upon photoactivation. The aryl azide group, when exposed to UV light, forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds of the protein, forming a stable covalent linkage.
Workflow for Photoaffinity Labeling:
Caption: General workflow for photoaffinity labeling of glucose transporters.
Detailed Protocol:
-
Preparation of Biological Sample: Isolate membrane vesicles (e.g., intestinal or renal brush border membranes) containing the target glucose transporters.
-
Incubation: Incubate the membrane preparation with this compound in a suitable buffer in the dark to allow for binding to the transporter. To determine the specificity of labeling, a control experiment should be performed in the presence of an excess of a non-photoreactive competitor, such as phlorizin or D-glucose.
-
Photoactivation: Irradiate the sample with UV light at a wavelength that activates the azide group (typically around 254 nm) for a specified period on ice. The reactive nitrene generated will covalently bind to the transporter protein at or near the binding site.
-
Quenching: After photolysis, quench any unreacted nitrene by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT).
-
Analysis: The covalently labeled proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled protein can be identified by autoradiography (if a radiolabeled version of this compound was used) or by Western blotting using an antibody against the transporter of interest.
Spectroscopic and Photochemical Data
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the A and B rings, the protons of the glucosyl moiety, and the aliphatic protons of the propanone linker. The introduction of the azide group on the B-ring would cause a shift in the signals of the adjacent aromatic protons compared to phlorizin. |
| ¹³C NMR | Resonances for the carbons of the two aromatic rings, the carbonyl group, the glucosyl unit, and the aliphatic chain. |
| FTIR | A characteristic strong absorption band for the azide (N₃) stretching vibration, typically observed in the range of 2100-2160 cm⁻¹. Other prominent peaks would include those for O-H stretching (hydroxyl groups), C=O stretching (ketone), and C-O stretching (ether and alcohol). |
| UV-Vis | The UV-Vis absorption spectrum is expected to show characteristic peaks for the phlorizin backbone with a potential shift or additional band due to the azido-phenyl group. Aryl azides typically exhibit a strong absorption band in the UV region. |
Photochemical Properties:
Quantitative photochemical data such as the molar extinction coefficient (ε) and quantum yield (Φ) are essential for optimizing photoaffinity labeling experiments. While specific values for this compound are not widely reported, aryl azides generally have molar extinction coefficients in the range of 10³ to 10⁴ M⁻¹cm⁻¹ at their absorption maximum. The quantum yield for nitrene formation upon photolysis is a critical parameter that influences the efficiency of labeling.
Conclusion
This compound remains a valuable chemical probe for the study of sodium-glucose cotransporters. Its ability to bind with high affinity and to covalently label its target upon photoactivation provides a powerful method for identifying and characterizing these important membrane proteins. This guide has summarized the key chemical, physical, and biological properties of this compound and provided an overview of its synthesis and application. Further detailed characterization of its isoform-specific inhibitory activity and its photochemical properties will undoubtedly enhance its utility in the ongoing research of glucose transport and the development of related therapeutics.
References
- 1. [논문]this compound, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 2. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
The Mechanism of 4-Azidophlorizin in Inhibiting Glucose Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Azidophlorizin, a photoactive derivative of the well-characterized sodium-glucose cotransporter (SGLT) inhibitor phlorizin (B1677692), serves as a powerful tool for elucidating the mechanics of glucose transport. In the absence of light, it acts as a potent competitive inhibitor of Na+-dependent D-glucose transport, primarily targeting the SGLT1 transporter. Upon photoactivation, its azide (B81097) group forms a highly reactive nitrene intermediate, leading to the covalent modification and irreversible inhibition of the transporter. This unique dual functionality has enabled the identification and characterization of the glucose transporter protein, revealing a key component to be a 72 kDa polypeptide in the rabbit small intestine. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use in photoaffinity labeling, and a summary of key quantitative data.
Mechanism of Action
The inhibitory action of this compound on glucose transport is a two-stage process: reversible competitive inhibition in the dark and irreversible covalent modification upon UV irradiation.
1.1. Competitive Inhibition (Dark Phase)
In the absence of UV light, this compound behaves as a classical competitive inhibitor of the sodium-glucose cotransporter, particularly SGLT1.[1] Its structural similarity to phlorizin allows it to bind to the same site on the transporter as glucose and phlorizin, thereby preventing the binding and translocation of glucose across the cell membrane. This inhibition is dependent on the presence of sodium ions (Na+), a characteristic feature of SGLT-mediated transport.[1] The binding affinity of this compound varies depending on the tissue and species of origin.
1.2. Photoaffinity Labeling (Light Phase)
The key feature of this compound is its arylazide group, which is photoreactive. Upon exposure to ultraviolet (UV) light, the azide moiety is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within the binding pocket of the glucose transporter. This irreversible binding permanently inactivates the transporter, a process known as photoaffinity labeling.[1] This technique has been instrumental in identifying the specific protein component of the Na+,D-glucose transporter in the small intestine as a polypeptide with an apparent molecular weight of 72,000 Daltons (72 kDa).[1]
Signaling Pathway and Inhibition Model
The following diagram illustrates the mechanism of Na+-dependent glucose transport by SGLT1 and its inhibition by this compound.
Caption: Mechanism of SGLT1 inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the key kinetic parameters.
| Parameter | Value | Species & Tissue | Conditions | Reference |
| K'i | 3.2 - 5.2 µM | Rat Kidney Brush Border Vesicles | Fully-competitive inhibition of Na+-dependent D-glucose uptake | [2] |
| K'd | 3.2 - 5.2 µM | Rat Kidney Brush Border Vesicles | Dissociation constant of 4-azido[3H]phlorizin binding | [2] |
| K''i | 3.2 - 5.2 µM | Rat Kidney Brush Border Vesicles | Fully-competitive inhibition of specific [3H]phlorizin binding | [2] |
| K'i | ~64 - 104 µM | Rabbit Intestinal/Kidney Brush Border Vesicles | 15-20 times larger than in rat membranes | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound is a critical first step for its use as a photoaffinity label. A general outline of a synthetic route is as follows:
-
Nitration of Phlorizin: Phlorizin is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) to introduce a nitro group onto the B-ring of the phloretin (B1677691) aglycone.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.
-
Diazotization: The resulting amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.
-
Azide Formation: The diazonium salt is then reacted with sodium azide to yield this compound.
-
Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel column chromatography.
Note: The synthesis of radiolabeled this compound (e.g., with tritium) is often necessary for sensitive detection in photoaffinity labeling experiments.
Photoaffinity Labeling of SGLT1
This protocol outlines the general steps for using this compound to label the SGLT1 transporter in intestinal brush border membrane vesicles.
Materials:
-
Rabbit intestinal brush border membrane vesicles
-
This compound (and radiolabeled version, e.g., [3H]this compound)
-
Phlorizin (for competition experiments)
-
D-glucose (for protection experiments)
-
Buffer solutions (e.g., HEPES-Tris buffer) containing NaCl or KCl
-
UV lamp (e.g., high-pressure mercury lamp with appropriate filters to select for wavelengths that activate the azide group without causing excessive protein damage)
-
SDS-PAGE reagents
-
Autoradiography film or digital imaging system
Procedure:
-
Incubation (Dark):
-
In a darkened room or under a safelight, incubate the brush border membrane vesicles with this compound (and a tracer amount of [3H]this compound) in a suitable buffer containing NaCl. The presence of Na+ is crucial for the binding of this compound to SGLT1.
-
For control experiments, include samples with:
-
An excess of unlabeled phlorizin to demonstrate competitive binding.
-
An excess of D-glucose to show protection of the binding site.
-
A buffer containing KCl instead of NaCl to demonstrate the Na+ dependency of binding.
-
-
Incubate on ice for a predetermined time to allow for equilibrium binding.
-
-
Photolysis (UV Irradiation):
-
Place the samples on ice and expose them to UV light from a high-pressure mercury lamp. The exact duration and intensity of irradiation need to be optimized to achieve efficient cross-linking without causing significant protein degradation.
-
The distance of the lamp from the sample should be standardized.
-
-
Quenching and Sample Preparation:
-
After photolysis, quench any remaining reactive nitrene by adding a scavenger molecule (e.g., dithiothreitol).
-
Pellet the membranes by centrifugation and wash to remove unbound label.
-
Solubilize the membrane proteins in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Autoradiography:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.
-
The covalently labeled SGLT1 protein will appear as a band at approximately 72 kDa. The intensity of this band should be reduced in the presence of competing phlorizin or protecting D-glucose, and in the absence of Na+, confirming the specificity of the labeling.
-
Experimental Workflow Diagram
Caption: Workflow for photoaffinity labeling of SGLT1.
Logical Relationships in Inhibitory Action
The following diagram illustrates the logical flow of how this compound's properties lead to its utility as a research tool.
Caption: Logical flow of this compound's utility.
Conclusion
This compound is an invaluable molecular probe for studying the sodium-glucose cotransport system. Its ability to act as both a potent competitive inhibitor and a specific photoaffinity label has provided critical insights into the identity and function of SGLT1. The methodologies described in this guide offer a framework for researchers to utilize this compound to further explore the intricacies of glucose transport and to aid in the development of novel therapeutics targeting SGLT proteins.
References
The Pivotal Role of the Azide Group in 4-Azidophlorizin for Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core functionalities of 4-Azidophlorizin, a significant molecular tool in the realm of chemical biology and drug discovery. The strategic incorporation of an azide (B81097) group onto the phlorizin (B1677692) scaffold unlocks powerful applications in "click chemistry," enabling precise and efficient bio-conjugation. This document provides a comprehensive overview of the azide group's role, quantitative data on inhibitor interactions, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and practical application of this versatile probe.
The Azide Group: A Bioorthogonal Handle for Precision Chemistry
The azide moiety (-N₃) is the cornerstone of this compound's utility in click chemistry. Its significance lies in its bioorthogonality – it is virtually absent in biological systems and exhibits exceptional stability and inertness towards the vast array of functional groups present in complex biological environments.[1] This unique characteristic allows the azide group to serve as a highly selective "handle" for chemical reactions, ensuring that it will react only with a specifically introduced partner, thereby preventing unwanted side reactions with endogenous molecules.[1]
The small size of the azide group is another critical advantage, as it minimizes steric hindrance and is less likely to interfere with the biological activity of the parent molecule, phlorizin. Phlorizin is a well-known competitive inhibitor of the sodium-glucose cotransporters (SGLT1 and SGLT2), which are crucial for glucose reabsorption in the kidneys and intestines.[2] By introducing the azide group, researchers can leverage the inherent affinity of the phlorizin scaffold for these transporters to deliver a reactive handle for subsequent modifications.
Quantitative Data: SGLT Inhibition
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |
| Phlorizin | hSGLT1 | 140 | 290 | 0.48 |
| hSGLT2 | 12 | 21 | ||
| Dapagliflozin | hSGLT1 | 400 | 1400 | ~0.29 |
| hSGLT2 | 6 | 1 | ||
| Canagliflozin | hSGLT1 | - | 700 | ~0.004 |
| hSGLT2 | - | 3 | ||
| Empagliflozin | hSGLT1 | - | 8300 | ~0.0004 |
| hSGLT2 | - | 3 | ||
| Sotagliflozin | hSGLT1 | - | 40 | ~0.05 |
| hSGLT2 | - | 2 |
Note: Data is compiled from various sources and experimental conditions may vary.[3][4][5][6]
Experimental Protocols
Synthesis of this compound from 4-Aminophlorizin
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of the aromatic amine in 4-Aminophlorizin, followed by the substitution with an azide salt.
Materials:
-
4-Aminophlorizin
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Distilled water
-
Ice
-
Stir plate and stir bar
-
Standard laboratory glassware
Protocol:
-
Dissolution: Dissolve 4-Aminophlorizin in a minimal amount of dilute hydrochloric acid in a beaker. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in cold distilled water. Slowly add the sodium nitrite solution dropwise to the cooled 4-Aminophlorizin solution. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt intermediate.
-
Azide Substitution: In a separate beaker, dissolve sodium azide in distilled water and cool the solution in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. The azide anion will displace the diazonium group, leading to the formation of this compound.
-
Isolation: The product may precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Further purification can be achieved by recrystallization or chromatography to obtain pure this compound.
Note: This is a generalized protocol. Specific concentrations, equivalents of reagents, and reaction times should be optimized based on literature precedents for similar diazotization reactions of aromatic amines.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the "clicking" of this compound to an alkyne-containing molecule, such as a fluorescent probe or a biotin (B1667282) tag, using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed to dissolve reagents)
Protocol:
-
Reagent Preparation: Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine this compound and the alkyne-functionalized molecule in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution.
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the reaction mixture containing the azide and alkyne.
-
Reduction: Initiate the click reaction by adding a fresh solution of sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized. The reaction can be monitored by techniques such as TLC, LC-MS, or fluorescence.
-
Purification: Purify the resulting triazole conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
SPAAC offers a copper-free alternative for live-cell applications where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (B158145) to react with the azide.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore)
-
Biological buffer (e.g., PBS or cell culture medium)
Protocol:
-
Labeling: Incubate the target cells or biomolecules with this compound to allow for its binding to the target (e.g., SGLT transporters). Wash away any unbound this compound.
-
Click Reaction: Add the cyclooctyne-functionalized molecule to the labeled cells or biomolecules in a suitable buffer.
-
Incubation: Incubate the reaction at 37 °C (for live cells) or room temperature for 1-2 hours. The reaction kinetics are typically fast.
-
Washing: Wash the cells or biomolecules to remove any unreacted cyclooctyne probe.
-
Analysis: The labeled target can now be visualized by fluorescence microscopy or detected by other methods depending on the nature of the cyclooctyne probe.
Visualizing the Workflow: Photoaffinity Labeling and Click Chemistry
The following diagrams illustrate the key experimental workflows involving this compound.
Conclusion
The azide group in this compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its bioorthogonality, small size, and ability to participate in highly efficient click chemistry reactions make this compound an invaluable probe for studying SGLT transporters and for a wide range of bioconjugation applications. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the practical application of this important molecule in advancing our understanding of biological systems and in the development of new therapeutic strategies.
References
- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 2. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Diazotisation [organic-chemistry.org]
Synthesis and Purification of 4-Azidophlorizin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phlorizin (B1677692) and its Azido-Derivative
Phlorizin is a dihydrochalcone, specifically a glucoside of phloretin (B1677691), naturally found in the bark of apple trees and other plants. It is a well-documented inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), making it a significant lead compound in the development of therapeutics for type 2 diabetes. The introduction of an azido (B1232118) moiety onto the phlorizin scaffold to create 4-Azidophlorizin opens up new avenues for research. The azide (B81097) group is a versatile functional group that can participate in various bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click" chemistry). This allows for the covalent labeling of biological targets, facilitating studies on drug-receptor interactions, target identification, and the development of targeted drug delivery systems.
Proposed Synthetic Pathway for this compound
The proposed synthesis of this compound involves a three-step reaction sequence starting from phlorizin. This pathway is adapted from the known synthesis of 3-azidophlorizin. The "4"-position is presumed to be on the A-ring of the phloretin backbone, ortho to the phenolic hydroxyl group.
A plausible synthetic route involves:
-
Nitration: Introduction of a nitro group (-NO2) at the 4-position of the phlorizin A-ring.
-
Reduction: Conversion of the nitro group to an amino group (-NH2).
-
Diazotization and Azidation: Transformation of the amino group into an azide group (-N3).
Diagram of Proposed Synthetic Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar aromatic compounds and phlorizin derivatives. Researchers should exercise caution and optimize these conditions as necessary.
Step 1: Synthesis of 4-Nitrophlorizin
-
Principle: Electrophilic aromatic substitution (nitration) on the electron-rich A-ring of phlorizin. The reaction conditions must be carefully controlled to favor mono-nitration and prevent degradation of the glycosidic linkage.
-
Methodology:
-
Dissolve phlorizin in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude 4-Nitrophlorizin by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-Aminophlorizin
-
Principle: Reduction of the nitro group to a primary amine. Catalytic hydrogenation is a common and clean method for this transformation.
-
Methodology:
-
Dissolve the synthesized 4-Nitrophlorizin in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-Aminophlorizin.
-
The crude product may be used directly in the next step or purified by column chromatography if necessary.
-
Step 3: Synthesis of this compound
-
Principle: Conversion of the primary aromatic amine to a diazonium salt, followed by substitution with an azide ion.[1][2][][4][5] This reaction is typically performed at low temperatures to prevent the unstable diazonium intermediate from decomposing.[2][][5]
-
Methodology:
-
Dissolve 4-Aminophlorizin in an acidic aqueous solution (e.g., dilute hydrochloric acid) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN3) in water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.
-
Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purification and Characterization
Purification
Purification of the final product is critical to remove unreacted starting materials and byproducts. Based on methods used for other phlorizin derivatives, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for isolating the desired compound with high purity. A suitable gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid, is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective method for purification.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the azide group and its position on the aromatic ring through changes in the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of a strong, sharp absorption band around 2100 cm-1 is characteristic of the azide functional group.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes typical yields and purity levels that might be expected for analogous reactions, based on general organic synthesis literature.
| Step | Reaction | Expected Yield (%) | Expected Purity (%) |
| 1 | Nitration of Phlorizin | 50 - 70 | >90 (after cryst.) |
| 2 | Reduction of Nitro-group | 80 - 95 | >95 |
| 3 | Diazotization/Azidation | 60 - 80 | >90 (crude) |
| Overall | Final Product | 24 - 53 | >98 (after HPLC) |
Biological Context: Phlorizin and Relevant Signaling Pathways
Phlorizin is known to exert its biological effects through various mechanisms. A key pathway modulated by phlorizin is the IL-1β/IKB-α/NF-κB signaling pathway, which is involved in inflammation and antioxidant responses.[6][7][8][9][10] The introduction of an azido group could potentially modulate this activity or provide a tool to probe the interactions of phlorizin-like compounds with components of this pathway.
Diagram of the IL-1β/IKB-α/NF-κB Signaling Pathway
Caption: Phlorizin's inhibitory effect on the IL-1β/IKB-α/NF-κB signaling pathway.
Safety Considerations
-
Azides: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care, use appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood. Avoid contact with heavy metals, which can form highly sensitive explosive salts.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of this compound presents an exciting opportunity for advancing research in drug development and chemical biology. While this guide provides a robust theoretical framework for its synthesis and purification, researchers are encouraged to perform small-scale pilot reactions to optimize conditions. The successful synthesis of this novel compound will undoubtedly contribute to a deeper understanding of the biological targets of phlorizin and pave the way for new therapeutic strategies.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism [ouci.dntb.gov.ua]
- 8. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Azidophlorizin: A High-Affinity Photoaffinity Probe for SGLT Transporters - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-azidophlorizin, a potent photoaffinity probe for the study of sodium-glucose cotransporters (SGLTs). This document details its binding affinities, outlines the methodologies for its use in photoaffinity labeling experiments, and presents the logical and experimental workflows for characterizing SGLT transporters.
Introduction
This compound is a derivative of phlorizin (B1677692), a naturally occurring glucoside known for its potent inhibition of SGLT transporters. The introduction of a photo-reactive azido (B1232118) group at the 4-position of the B-ring of the phloretin (B1677691) aglycone allows for the formation of a covalent bond with the transporter upon UV irradiation. This property makes this compound an invaluable tool for the identification, characterization, and structural analysis of SGLT proteins. In the dark, this compound acts as a high-affinity, competitive inhibitor of sodium-dependent D-glucose transport, making it a highly specific probe for these transporters.
Quantitative Data: Binding Affinities
The affinity of this compound for SGLT transporters has been determined through various experimental approaches, including inhibition of D-glucose uptake and direct binding assays. The following table summarizes the available quantitative data for this compound and provides a comparison with its parent compound, phlorizin, and other notable SGLT inhibitors.
| Compound | Transporter/Tissue | Method | Affinity (K_i / K_d / IC_50) | Reference |
| This compound | Rat Kidney Brush Border Vesicles | Inhibition of D-glucose uptake (K'_i) | 3.2 - 5.2 µM | [1] |
| Rat Kidney Brush Border Vesicles | Direct binding (K'_d) | 3.2 - 5.2 µM | [1] | |
| Rat Kidney Brush Border Vesicles | Inhibition of [3H]phlorizin binding (K''_i) | 3.2 - 5.2 µM | [1] | |
| Rabbit Intestinal Brush Border Vesicles | Inhibition of D-glucose uptake (K'_i) | Lower affinity than in rat kidney | [1] | |
| Phlorizin | hSGLT1 | Inhibition of α-methyl-d-glucopyranose transport (K_i) | 0.3 µM | |
| hSGLT2 | Inhibition of α-methyl-d-glucopyranose transport (K_i) | 39 nM | ||
| Empagliflozin | hSGLT2 | Inhibition of [14C]-alpha-methyl glucopyranoside uptake (IC_50) | 3.1 nM | |
| Canagliflozin | hSGLT2 | Not specified | Not specified | |
| Dapagliflozin | hSGLT2 | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the chemical modification of phlorizin. The general steps, as inferred from the literature, are as follows:
-
Protection of hydroxyl groups: The hydroxyl groups on the glucose moiety of phlorizin are protected to prevent unwanted side reactions.
-
Nitration: The phloretin backbone is nitrated, typically at the 4-position of the B-ring.
-
Reduction: The nitro group is reduced to an amino group.
-
Diazotization: The amino group is converted to a diazonium salt.
-
Azide (B81097) formation: The diazonium salt is reacted with an azide salt (e.g., sodium azide) to form the 4-azido group.
-
Deprotection: The protecting groups on the glucose moiety are removed to yield this compound.
Note: The synthesis of radiolabeled this compound (e.g., with tritium) is a critical step for its use in binding and photoaffinity labeling experiments to enable detection.
Photoaffinity Labeling of SGLT Transporters
This protocol describes the general procedure for using this compound to covalently label SGLT transporters in a biological sample, such as isolated brush border membrane vesicles.
Materials:
-
Isolated brush border membrane vesicles (from a source known to express SGLT transporters, e.g., kidney or small intestine)
-
[³H]-4-Azidophlorizin
-
Buffer solutions (e.g., HEPES-Tris buffer) containing mannitol (B672) and salts (e.g., NaCl or KCl)
-
UV irradiation source (e.g., a high-pressure mercury lamp with appropriate filters)
-
Quenching solution (e.g., a solution containing a scavenger for reactive nitrenes)
-
SDS-PAGE reagents and equipment
-
Fluorography or autoradiography reagents and equipment
Procedure:
-
Incubation:
-
Resuspend the brush border membrane vesicles in a buffer containing Na⁺ (to promote binding to SGLT) or a control buffer (e.g., containing K⁺).
-
Add [³H]-4-Azidophlorizin to the vesicle suspension. To determine specific labeling, parallel experiments should be conducted in the presence of an excess of a competitive inhibitor (e.g., phlorizin or D-glucose) to block the specific binding sites.
-
Incubate the mixture in the dark (to prevent premature photolysis) for a time sufficient to reach binding equilibrium.
-
-
UV Irradiation:
-
Expose the sample to a high-intensity UV light source at a wavelength that activates the azido group (typically around 254 nm or with a broader spectrum lamp). The duration of irradiation should be optimized to maximize covalent labeling while minimizing protein damage.
-
-
Quenching:
-
After irradiation, add a quenching solution to scavenge any unreacted nitrene species.
-
-
Sample Preparation for Electrophoresis:
-
Wash the membrane vesicles to remove unbound probe.
-
Solubilize the membrane proteins using a detergent (e.g., SDS).
-
-
SDS-PAGE and Visualization:
-
Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled protein bands using fluorography or autoradiography. A specifically labeled protein will appear as a dark band in the absence of the competitive inhibitor and will be significantly reduced or absent in its presence.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as a probe for SGLT transporters.
Caption: Mechanism of Sodium-Glucose Cotransport.
Caption: Experimental Workflow for Photoaffinity Labeling.
Caption: Logical Relationship of this compound as a Probe.
Conclusion
This compound remains a significant tool in the study of SGLT transporters. Its ability to bind with high affinity and to form a covalent bond upon photoactivation has enabled the identification and characterization of these important membrane proteins. While newer generations of SGLT inhibitors have been developed for therapeutic purposes, the fundamental insights gained from the use of this compound have been instrumental in advancing the field. This guide provides a comprehensive overview of the available technical information on this compound, serving as a valuable resource for researchers and professionals in drug development.
References
Understanding the Binding Affinity of 4-Azidophlorizin to Glucose Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidophlorizin, a photoactive analog of the well-known sodium-glucose cotransporter (SGLT) inhibitor phlorizin (B1677692), serves as a critical tool for elucidating the structure and function of glucose transporters. Its ability to act as a high-affinity ligand and, upon photoactivation, a covalent label, allows for the identification and characterization of transporter proteins. This technical guide provides a comprehensive overview of the binding affinity of this compound to various glucose transporters, details key experimental protocols for its use, and visualizes the underlying mechanisms and workflows.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound and its parent compounds, phlorizin and phloretin, to different glucose transporters is a key parameter in understanding their inhibitory potential and specificity. The following tables summarize the available quantitative data from various studies.
| Compound | Transporter | Species/Tissue | Affinity Metric | Value (µM) | Reference |
| This compound | SGLT1 | Rat Kidney | K'i, K'd, K''i | 3.2 - 5.2 | [1] |
| This compound | SGLT1 | Rabbit Intestine/Kidney | K'i | ~64 - 104 | [1] |
| Phlorizin | hSGLT1 | COS-7 cells | Ki | 0.3 | [2] |
| Phlorizin | hSGLT2 | COS-7 cells | Ki | 0.039 | [2] |
| Phloretin | hSGLT1 | COS-7 cells | IC50 | 142 | [2] |
| Phloretin | hSGLT2 | COS-7 cells | IC50 | 25 | [2] |
| Phloretin | GLUT1 | Yeast/Human Erythrocyte | IC50 | 49 / 61 | [2] |
| Phloretin | GLUT2 | Polarized Epithelial Cysts | IC50 (Internalization) | 2.13 ± 0.49 | [3] |
| Phloretin | GLUT2 | Polarized Epithelial Cysts | IC50 (Externalization) | 0.61 ± 0.44 | [3] |
K'i: Constant for fully-competitive inhibition of D-glucose uptake. K'd: Dissociation constant. K''i: Constant for fully-competitive inhibition of high-affinity [3H]phlorizin binding. hSGLT: human SGLT.
Mandatory Visualizations
Logical Relationship: Competitive Inhibition by this compound
This diagram illustrates the mechanism of competitive inhibition of the Sodium-Glucose Cotransporter (SGLT) by this compound.
Caption: Competitive inhibition of SGLT by this compound.
Experimental Workflow: Photoaffinity Labeling of Glucose Transporters
This diagram outlines the key steps involved in a typical photoaffinity labeling experiment using this compound to identify and characterize glucose transporters.
Caption: Workflow for photoaffinity labeling of glucose transporters.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound.
a. Membrane Preparation:
-
Homogenize tissue (e.g., renal cortex, intestinal brush border) or cultured cells expressing the target transporter in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration. The presence of a Na+ gradient (e.g., using NaSCN) is crucial for SGLT binding studies.[1]
b. Saturation Binding Assay (to determine Kd):
-
In a 96-well plate, add increasing concentrations of [3H]this compound to a fixed amount of membrane protein (e.g., 50-100 µg).
-
To a parallel set of wells, add a high concentration of unlabeled phlorizin to determine non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.
c. Competition Binding Assay (to determine Ki):
-
In a 96-well plate, incubate a fixed concentration of [3H]this compound (typically at or below its Kd) with a fixed amount of membrane protein.
-
Add increasing concentrations of unlabeled this compound or other competing ligands.
-
Follow steps 3-6 from the saturation binding assay.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Photoaffinity Labeling Protocol
This protocol outlines the general steps for covalently labeling glucose transporters with [3H]this compound.
-
Incubation: Incubate the prepared membrane vesicles (as described above) with [3H]this compound in the dark to allow for reversible binding to the transporter. Include control samples with an excess of unlabeled phlorizin to demonstrate the specificity of labeling. The presence of a Na+ gradient is essential for SGLT labeling.[3]
-
Photolysis: Expose the samples to a high-intensity UV light source (e.g., at a wavelength where the azide (B81097) group is activated, typically around 254-300 nm) for a defined period on ice. This will generate a highly reactive nitrene intermediate that forms a covalent bond with nearby amino acid residues in the binding pocket of the transporter.
-
Quenching and Washing: Quench any unreacted nitrene by adding a scavenger (e.g., dithiothreitol). Wash the membranes by centrifugation to remove unbound photolabel.
-
SDS-PAGE and Autoradiography: Solubilize the labeled membrane proteins in SDS-PAGE sample buffer and separate them by polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled protein bands by fluorography or autoradiography. A specifically labeled protein should appear as a dark band in the absence of competing unlabeled phlorizin and be significantly reduced or absent in its presence. The apparent molecular weight of the labeled protein can then be determined. In rabbit intestinal brush borders, a 72 kDa protein has been identified as a component of the glucose transporter using this method.[1]
Competitive Glucose Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the transport of glucose into cells or membrane vesicles.
-
Cell/Vesicle Preparation: Prepare cells expressing the glucose transporter of interest or membrane vesicles as described previously.
-
Pre-incubation: Pre-incubate the cells/vesicles with varying concentrations of this compound for a defined period.
-
Initiation of Uptake: Initiate glucose uptake by adding a solution containing a radiolabeled glucose analog (e.g., [14C]D-glucose or [3H]2-deoxy-D-glucose) and, for SGLTs, a Na+ gradient.
-
Termination of Uptake: After a short incubation period (to measure initial rates of transport), rapidly stop the uptake by adding an ice-cold stop solution (e.g., a buffer containing a high concentration of unlabeled glucose or a transport inhibitor like cytochalasin B for GLUTs).
-
Separation and Measurement: Separate the cells/vesicles from the uptake solution by rapid filtration or centrifugation through a non-aqueous layer (e.g., silicone oil).
-
Lyse the cells/vesicles and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of glucose uptake inhibition against the concentration of this compound to determine the IC50 value. This can be converted to a Ki value if the Km for glucose transport is known.
Conclusion
This compound remains an invaluable tool for the study of sodium-glucose cotransporters. Its well-characterized binding affinity for SGLT1, coupled with its photo-reactive properties, has enabled significant progress in understanding the molecular architecture of these transporters. While quantitative data on its interaction with other glucose transporter isoforms is less abundant, the experimental protocols detailed in this guide provide a robust framework for further investigation. The continued application of these techniques, alongside modern structural biology and computational modeling, will undoubtedly lead to a deeper understanding of glucose transport mechanisms and facilitate the design of novel therapeutics for metabolic diseases.
References
- 1. [논문]this compound, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live imaging of GLUT2 glucose-dependent trafficking and its inhibition in polarized epithelial cysts - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Properties and Experimental Design Considerations for 4-Azidophlorizin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and inferred spectral properties of 4-Azidophlorizin, a photoactivatable analog of the potent SGLT inhibitor, phlorizin (B1677692). The information herein is designed to assist in the rational design of experiments, particularly in the realm of photoaffinity labeling to identify and characterize glucose transporters and other potential binding partners.
Core Spectral and Photophysical Properties
Table 1: Summary of Estimated and Known Spectral Properties
| Property | Value (Estimated/Inferred) | Remarks |
| UV-Vis Absorption | ||
| Maximum Absorbance (λmax) | ~280-300 nm | Based on the absorbance of phlorizin and the typical absorbance of aryl azides, which is often below 300 nm.[1] |
| Molar Absorptivity (ε) | Data not available | A quantitative measure of light absorption. Would require experimental determination. |
| Fluorescence Properties | ||
| Excitation Maximum (λex) | Data not available | Typically, excitation is performed at or near the absorbance maximum. |
| Emission Maximum (λem) | Data not available | The intrinsic fluorescence of phlorizin may be quenched by the azido (B1232118) group. |
| Fluorescence Quantum Yield (ΦF) | Likely low | Aryl azides are generally not strongly fluorescent as the absorbed energy is primarily used for photodecomposition. |
| Photoactivation | ||
| Activation Wavelength | ~260-365 nm | Typical range for photolysis of aryl azides to generate a reactive nitrene.[2] |
Experimental Protocols
Photoaffinity Labeling of SGLT Proteins with this compound
Photoaffinity labeling (PAL) is a powerful technique to identify and study ligand-receptor interactions.[3] this compound is designed for this purpose, where the phlorizin moiety directs the probe to the SGLT binding site, and the azido group, upon photoactivation, forms a covalent bond with nearby amino acid residues.
Objective: To covalently label SGLT proteins in a biological sample (e.g., cell lysate, membrane preparations, or intact cells) to identify and characterize the transporter.
Materials:
-
This compound probe
-
Biological sample expressing the target SGLT protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (emitting in the 260-365 nm range)
-
Protease inhibitor cocktail
-
Apparatus for SDS-PAGE and Western blotting or mass spectrometry
Methodology:
-
Probe Incubation:
-
Prepare the biological sample (e.g., isolated cell membranes).
-
Incubate the sample with an appropriate concentration of this compound in a suitable buffer. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range, reflecting the binding affinity of phlorizin for SGLTs.
-
Perform the incubation in the dark to prevent premature photoactivation of the azide (B81097) group. Incubation time can range from 30 minutes to several hours at 4°C or room temperature to allow for binding equilibrium to be reached.
-
-
Control Samples:
-
To demonstrate specificity, include control samples. A key control is a competition experiment where the sample is co-incubated with an excess of a non-photoreactive competitor, such as phlorizin. This should prevent the binding of this compound to its specific target.
-
Another control is a sample that is not irradiated with UV light to show that covalent labeling is light-dependent.
-
-
Photoactivation:
-
Following incubation, irradiate the samples with a UV light source. The specific wavelength and duration of irradiation will need to be optimized. A common starting point is irradiation at 254 nm or 350 nm for 5-30 minutes on ice.[4] The distance from the light source to the sample should be kept consistent.
-
-
Sample Processing:
-
After irradiation, the samples are prepared for analysis. This may involve quenching any remaining reactive species, solubilizing membranes with detergents, and adding a protease inhibitor cocktail.
-
-
Analysis of Labeled Proteins:
-
The covalently labeled proteins can be identified by several methods. If this compound is tagged with a reporter group (e.g., biotin (B1667282) or a fluorescent dye), the labeled proteins can be visualized by SDS-PAGE followed by streptavidin blotting or fluorescence imaging.
-
For target identification, the labeled protein can be enriched (e.g., using streptavidin beads if biotinylated) and then identified by mass spectrometry.
-
Signaling Pathways and Logical Relationships
SGLT2 Inhibition by Phlorizin Analogs
This compound, like its parent compound phlorizin, is expected to act as an inhibitor of Sodium-Glucose Cotransporters (SGLTs). SGLT2, primarily found in the proximal tubules of the kidney, is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[5] By inhibiting SGLT2, phlorizin and its analogs block this reabsorption, leading to the excretion of glucose in the urine.[6]
Experimental Workflow for Photoaffinity Labeling
The process of using this compound for photoaffinity labeling follows a logical sequence of steps, from incubation to target identification.
Structure-Function Relationship of this compound
The utility of this compound in experimental biology is a direct consequence of its chemical structure, which dictates its spectral properties and biological activity.
References
- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Azidophlorizin in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-Azidophlorizin, a potent photoaffinity label, for the identification and characterization of sodium-dependent glucose cotransporters (SGLT), particularly SGLT1. This document outlines the necessary materials, experimental procedures, and data analysis techniques for successful photoaffinity labeling experiments.
Introduction
This compound is a derivative of phlorizin, a natural dihydrochalcone (B1670589) that acts as a competitive inhibitor of SGLT1 and SGLT2. The incorporation of a photoreactive azide (B81097) group allows for the covalent cross-linking of the probe to its target protein upon UV irradiation. This irreversible binding enables the identification of the glucose transporter and its subunits, facilitating further investigation into its structure and function. This compound serves as a valuable tool in drug discovery and development for screening and characterizing potential SGLT inhibitors.[1]
Quantitative Data Summary
The binding affinity of this compound to the glucose transporter has been determined in various membrane preparations. The following table summarizes the key quantitative data for its interaction with the Na+/D-glucose cotransport system.
| Parameter | Species | Tissue | Value (µM) | Notes |
| K'i | Rat | Kidney Brush Border Membranes | 3.2 - 5.2 | Fully-competitive inhibition of D-glucose uptake. |
| K'd | Rat | Kidney Brush Border Membranes | 3.2 - 5.2 | Dissociation constant of 4-azido[3H]phlorizin binding. |
| K''i | Rat | Kidney Brush Border Membranes | 3.2 - 5.2 | Fully-competitive inhibition of [3H]phlorizin binding. |
| K'i | Rabbit | Intestinal & Kidney Brush Border Membranes | ~60 - 100 | Affinity is 15-20 times lower than in rat membranes. |
Table 1: Binding Affinity of this compound. Data sourced from Gibbs et al. (1982).
Experimental Protocols
This section provides a detailed methodology for a typical photoaffinity labeling experiment using this compound to identify the glucose transporter in brush border membrane vesicles.
Materials
-
This compound
-
Brush border membrane vesicles (e.g., from rabbit intestine or rat kidney)
-
Binding Buffer: 100 mM D-mannitol, 100 mM NaCl, 1 mM MgSO4, 20 mM HEPES/Tris, pH 7.4
-
Wash Buffer: 100 mM D-mannitol, 100 mM NaCl, 1 mM MgSO4, 20 mM HEPES/Tris, pH 7.4, 10% (v/v) glycerol
-
Quenching Solution: 10 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
UV lamp (e.g., 254 nm or 365 nm)
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment and reagents
Experimental Workflow
Caption: Experimental workflow for photoaffinity labeling.
Step-by-Step Protocol
-
Preparation of Membrane Vesicles:
-
Isolate brush border membrane vesicles from the desired tissue (e.g., rabbit intestine or rat kidney) using established differential centrifugation methods.
-
Resuspend the final membrane pellet in Binding Buffer to a protein concentration of approximately 1-2 mg/mL. Add a protease inhibitor cocktail to prevent protein degradation.
-
-
Binding of this compound:
-
In a light-protected tube (e.g., an amber microcentrifuge tube), add the membrane vesicle suspension.
-
Add this compound to the desired final concentration (e.g., 5-10 µM). For competition experiments, pre-incubate the vesicles with a non-photoreactive inhibitor (e.g., phlorizin) at a 100-fold molar excess for 15 minutes before adding this compound.
-
Incubate the mixture in the dark at 4°C for 30-60 minutes with gentle agitation to allow for equilibrium binding.
-
-
UV Irradiation:
-
Place the samples on ice in a quartz cuvette or a UV-transparent plate.
-
Irradiate the samples with a UV lamp. The optimal wavelength and duration should be empirically determined. For aryl azides like this compound, irradiation at 254 nm for 5-15 minutes is a common starting point. Longer wavelengths (e.g., 365 nm) can also be used to minimize protein damage, though this may require longer exposure times.
-
-
Quenching and Sample Preparation for Analysis:
-
After irradiation, quench any unreacted nitrene intermediates by adding an excess of a quenching solution (e.g., 10 mM Tris-HCl).
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Carefully remove the supernatant and wash the pellet with Wash Buffer. Repeat the centrifugation and wash step.
-
Resuspend the final pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
-
Analysis of Labeled Proteins:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining. The target protein for this compound in rabbit intestinal brush borders is expected to be approximately 72 kDa.
-
For specific identification, perform a Western blot using an antibody against SGLT1 or excise the band of interest for identification by mass spectrometry.
-
Signaling Pathway
This compound, like its parent compound phlorizin, targets the sodium-dependent glucose cotransporter 1 (SGLT1). This transporter is crucial for the uptake of glucose from the intestinal lumen and the reabsorption of glucose in the kidneys. The following diagram illustrates the mechanism of SGLT1-mediated glucose transport.
Caption: SGLT1-mediated glucose transport and its inhibition.
References
Application Notes: High-Efficiency Labeling of Biological Targets Using 4-Azidophlorizin via Click Chemistry
Introduction
Phlorizin is a well-known competitive inhibitor of sodium-glucose cotransporters (SGLTs). The functionalized analog, 4-Azidophlorizin, incorporates a bioorthogonal azide (B81097) group, enabling its use as a chemical probe. This azide moiety allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This technique is ideal for identifying and characterizing SGLT proteins and other potential binding partners in complex biological samples.
The CuAAC reaction forms a stable triazole linkage between the azide on this compound and a terminal alkyne on a reporter probe.[1][4] The reaction is characterized by its high yield, specificity, and biocompatibility, as the azide and alkyne groups are virtually absent in native biological systems.[4] This protocol provides a detailed guide for researchers to label, detect, and analyze the targets of this compound in cell lysates and fixed cells.
Principle of the Method
The process involves two key stages. First, the biological sample (e.g., cells or protein lysates) is incubated with this compound, allowing it to bind to its target proteins. After removing any unbound probe, an alkyne-functionalized reporter molecule (e.g., alkyne-biotin for enrichment or an alkyne-fluorophore for imaging) is covalently attached to the this compound probe via the CuAAC reaction. The reaction is catalyzed by a Cu(I) species, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[5] A chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is used to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous environments.[6] The resulting labeled proteins can then be visualized by fluorescence microscopy or enriched for downstream analysis like mass spectrometry.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental process and the underlying chemical reaction.
Caption: Experimental workflow for labeling targets with this compound.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Materials and Reagents
-
This compound probe
-
Alkyne reporter probe (e.g., Alkyne-TAMRA, Alkyne-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (Na-Ascorbate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
For fixed cells: Formalin or Paraformaldehyde, Triton™ X-100 or Saponin for permeabilization.
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for reaction success.
| Reagent | Stock Concentration | Solvent | Storage Notes |
| Alkyne Probe | 10 mM | DMSO | Store at -20°C, protected from light. |
| CuSO₄ | 20 mM - 100 mM | Deionized Water | Store at room temperature.[6] |
| THPTA Ligand | 100 mM | Deionized Water | Store in aliquots at -20°C.[5][6] |
| Sodium Ascorbate | 100 mM - 300 mM | Deionized Water | Prepare fresh before each experiment. [5][6] |
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol is suitable for subsequent analysis by SDS-PAGE, Western blot, or mass spectrometry.
-
Sample Preparation: Lyse cells treated with this compound using an appropriate lysis buffer. Determine the protein concentration of the lysate using a standard assay (e.g., BCA).[7] Adjust the concentration to 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the following components. The final reaction volume can be scaled as needed.
-
50 µL of protein lysate (containing this compound-bound targets)
-
Add Alkyne Probe stock solution to a final concentration of 100-200 µM.
-
Add PBS to adjust the volume if necessary.
-
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA ligand. A 1:2 to 1:5 molar ratio of Cu(I) to ligand is common.[6][8] For this reaction, add 10 µL of 100 mM THPTA solution, vortex, then add 10 µL of 20 mM CuSO₄ solution and vortex again.[5]
-
Add Catalyst: Add the pre-mixed CuSO₄/THPTA solution to the protein lysate mixture. The final concentration of CuSO₄ should be approximately 1 mM.
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 5-15 mM to initiate the click reaction.[5][8] For this reaction, add 10 µL of 300 mM sodium ascorbate.[5]
-
Incubation: Vortex the mixture briefly. Protect the reaction from light and incubate at room temperature for 30-60 minutes.[5][6]
-
Downstream Processing: The labeled proteins are now ready for analysis. For SDS-PAGE, add Laemmli buffer and boil. For mass spectrometry, proceed with protein precipitation (e.g., with a chloroform/methanol mixture) to remove excess reagents.[7]
Protocol 2: Labeling in Fixed Cells for Fluorescence Microscopy
This protocol is designed for visualizing the localization of this compound targets.
-
Cell Culture and Labeling: Grow cells on glass coverslips. Treat with this compound under desired experimental conditions.
-
Fixation: Wash the cells twice with PBS. Fix with 3.7% formalin or 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton™ X-100 or Saponin in PBS for 10 minutes. Wash three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes are for one coverslip and can be scaled.
-
Alkyne-fluorophore probe (final concentration 1-10 µM)
-
CuSO₄ (final concentration 0.2-1 mM)
-
THPTA ligand (final concentration 1-5 mM)
-
Sodium Ascorbate (final concentration 5-10 mM)
-
Combine reagents in PBS. Add the sodium ascorbate last.
-
-
Click Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unreacted reagents. If desired, counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and proceed with fluorescence microscopy analysis.
Quantitative Data and Optimization
The efficiency of the click reaction depends on the concentration and ratios of the reagents. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Purpose | Reference |
| Alkyne Probe | 1 - 200 µM | Reporter molecule for detection. Concentration depends on application (microscopy vs. lysate). | [9] |
| CuSO₄ | 50 µM - 2 mM | Source of the Cu(I) catalyst. | [8] |
| Ligand (THPTA) | 250 µM - 10 mM | Stabilizes Cu(I), prevents protein damage, and increases reaction rate. | [6][8] |
| Sodium Ascorbate | 1 - 15 mM | Reducing agent to generate active Cu(I) from CuSO₄. | [5][8] |
| CuSO₄:Ligand Ratio | 1:2 to 1:5 | An excess of ligand protects biomolecules and maintains the catalyst in an active state. | [8] |
| Reaction Time | 30 - 60 min | Incubation time at room temperature is typically sufficient for completion. | [5][6] |
| pH | 7.0 - 8.5 | The reaction is robust across a wide pH range, but physiological pH is optimal for biological samples. | [1][4] |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labeling Glucose Transporters in Brush Border Membranes with 4-Azidophlorizin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the photoaffinity labeling of the Na+,D-glucose cotransporter (SGLT1) in intestinal and renal brush border membranes using 4-Azidophlorizin. This technique is instrumental in identifying and characterizing the glucose transporter protein.
Introduction
This compound is a photolabile derivative of phlorizin (B1677692), a potent competitive inhibitor of the Na+,D-glucose cotransporter. Upon photolysis, the azide (B81097) group of this compound is converted into a highly reactive nitrene, which forms a covalent bond with nearby amino acid residues of the transporter protein. This irreversible labeling allows for the identification and subsequent biochemical analysis of the glucose transporter. In rabbit intestinal brush borders, this compound has been shown to specifically label a 72 kDa protein, which is a component of the glucose transporter.[1]
Quantitative Data Summary
The following table summarizes the binding affinities and identified protein characteristics of this compound with the Na+,D-glucose cotransporter in brush border membranes from different species.
| Parameter | Species | Tissue | Value | Reference |
| K'i (Inhibition of D-glucose uptake) | Rat | Kidney | 3.2 - 5.2 µM | [1] |
| K'd (Dissociation constant) | Rat | Kidney | 3.2 - 5.2 µM | [1] |
| K''i (Inhibition of [3H]phlorizin binding) | Rat | Kidney | 3.2 - 5.2 µM | [1] |
| K'i (Inhibition of D-glucose uptake) | Rabbit | Kidney | ~60 - 100 µM | [1] |
| Labeled Protein Molecular Weight | Rabbit | Intestine | 72 kDa | [1] |
Experimental Protocols
I. Preparation of Brush Border Membrane Vesicles (BBMVs)
A well-established method for the preparation of brush border membrane vesicles from intestinal biopsies or segments is required.[2] This typically involves tissue homogenization, divalent cation precipitation (e.g., with MgCl2 or CaCl2) to aggregate non-brush border membranes, and differential centrifugation to isolate the brush border membrane fraction. The final vesicle pellet is resuspended in an appropriate buffer.
II. Photoaffinity Labeling Protocol
This protocol is performed under dim light to prevent premature photolysis of the this compound.
-
Incubation:
-
In a suitable microcentrifuge tube, combine the following:
-
Brush border membrane vesicles (BBMVs)
-
Buffer solution (e.g., containing a NaSCN gradient to enhance binding affinity)[3]
-
4-Azido[3H]phlorizin (at a concentration appropriate to the determined Ki or Kd, e.g., in the low micromolar range for rat tissues)
-
-
To determine the specificity of labeling, prepare control samples containing:
-
A high concentration of D-glucose to protect the binding site.
-
Phlorizin as a competitive inhibitor.
-
-
Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached.
-
-
Photolysis:
-
Place the samples on ice.
-
Expose the samples to a high-intensity UV light source (e.g., a mercury lamp) for a defined period. The exact duration and intensity of photolysis should be optimized for the specific experimental setup.
-
-
Post-Photolysis Processing:
-
Quench any unreacted nitrene by adding a scavenger molecule.
-
Wash the membrane vesicles by centrifugation and resuspension in fresh buffer to remove unbound this compound.
-
III. Analysis of Labeled Proteins
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Solubilize the labeled and washed BBMVs in SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE on a suitable percentage acrylamide (B121943) gel.
-
-
Detection of Labeled Protein:
-
If using radiolabeled 4-Azido[3H]phlorizin, the labeled protein can be visualized by fluorography or autoradiography of the dried gel.
-
The band corresponding to the labeled glucose transporter (e.g., the 72 kDa protein in rabbit intestine) should be present in the experimental lane and absent or significantly reduced in the control lanes (D-glucose or phlorizin protected).[1]
-
Diagrams
Caption: Experimental workflow for photoaffinity labeling of glucose transporters.
References
- 1. [논문]this compound, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 2. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-affinity phlorizin binding to brush border membranes from small intestine: identity with (a part of) the glucose transport system, dependence on Na +-gradient, partial purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Azidophlorizin in identifying glucose transporter isoforms.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Azidophlorizin, a photoactivatable analog of the potent sodium-glucose cotransporter (SGLT) inhibitor phlorizin (B1677692), serves as a valuable tool for the identification and characterization of glucose transporter isoforms.[1] Its utility lies in its ability to act as a high-affinity probe and photoaffinity label for these transporters, particularly within brush border membranes.[1] This allows for the covalent labeling and subsequent identification of glucose transporter proteins, aiding in the elucidation of their structure, function, and distribution.
The primary application of this compound is in photoaffinity labeling experiments. Upon binding to the glucose transporter, the azido (B1232118) group on the molecule can be activated by UV light to form a highly reactive nitrene intermediate. This intermediate then forms a covalent bond with nearby amino acid residues of the transporter protein. This irreversible binding enables the specific tagging of the transporter for subsequent detection and analysis.
Key Applications:
-
Identification of Novel Glucose Transporters: By labeling proteins in tissues or cells of interest, this compound can help identify previously unknown glucose transporters.
-
Differentiation of Glucose Transporter Isoforms: In conjunction with techniques like immunoprecipitation using isoform-specific antibodies, this compound can be used to distinguish between different glucose transporter isoforms present in a given sample.[2]
-
Mapping Transporter Binding Sites: The covalent nature of the bond formed upon photoactivation can be used to identify the specific amino acid residues that constitute the binding site for phlorizin and its analogs.
-
Studying Transporter Dynamics: Photoaffinity labeling can be employed to study changes in transporter expression and localization at the cell surface under different physiological or pathological conditions.
The differential affinity of this compound and its parent compound, phlorizin, for various transporter isoforms is a key aspect of its application. While SGLT isoforms are generally more sensitive to phlorizin and its derivatives than GLUT isoforms, the precise binding affinities can vary between species and tissues.
Quantitative Data
The following table summarizes the available quantitative data for the binding and inhibition of glucose transporters by this compound and its parent compound, phlorizin. This data is crucial for designing experiments and interpreting results.
| Compound | Transporter/System | Species | Tissue/Preparation | Parameter | Value (µM) |
| This compound | D-glucose/Na+ cotransport system | Rat | Kidney Brush Border Vesicles | K'i | 3.2 - 5.2 |
| K'd | 3.2 - 5.2 | ||||
| K''i | 3.2 - 5.2 | ||||
| D-glucose/Na+ cotransport system | Rabbit | Intestinal & Kidney Membranes | K'i | ~15-20 times higher than in rat | |
| Phlorizin | hSGLT1 | Human | COS-7 cells expressing hSGLT1 | Ki | 0.3 |
| hSGLT2 | Human | COS-7 cells expressing hSGLT2 | Ki | 0.039 |
K'i: Constant for fully-competitive inhibition of (Na+, Δψ)-dependent D-glucose uptake. K'd: Dissociation constant of 4-azido[3H]phlorizin binding. K''i: Constant for fully-competitive inhibition of specific [3H]phlorizin binding.
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Glucose Transporters in Brush Border Membrane Vesicles
This protocol outlines the general steps for photoaffinity labeling of glucose transporters in isolated brush border membrane vesicles using this compound.
Materials:
-
Isolated brush border membrane vesicles
-
This compound (radiolabeled or biotinylated for detection)
-
UV lamp (e.g., 350-360 nm)
-
Incubation buffer (e.g., HEPES-Tris buffer, pH 7.4, containing appropriate salts)
-
Quenching solution (e.g., dithiothreitol)
-
SDS-PAGE reagents and equipment
-
Detection system (autoradiography for radiolabeled probes, streptavidin-HRP for biotinylated probes)
Methodology:
-
Preparation of Membrane Vesicles: Isolate brush border membrane vesicles from the tissue of interest (e.g., intestine or kidney) using established differential centrifugation methods.
-
Binding Reaction:
-
In a darkened room or under a safelight, incubate the membrane vesicles with this compound in the incubation buffer. The concentration of this compound should be optimized based on its known affinity for the target transporter.
-
Include control samples, such as incubation with an excess of a competitive inhibitor (e.g., phlorizin or D-glucose) to demonstrate the specificity of labeling.
-
-
UV Irradiation:
-
Place the samples on ice and expose them to UV light for a predetermined duration. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Quenching: Stop the reaction by adding a quenching solution to scavenge any unreacted nitrene intermediates.
-
Sample Preparation for SDS-PAGE:
-
Pellet the membrane vesicles by centrifugation.
-
Wash the pellet to remove unbound probe.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Detection:
-
Separate the labeled proteins by SDS-PAGE.
-
Detect the labeled transporter protein using the appropriate method based on the probe used (e.g., autoradiography for 3H or 125I-labeled probes, or Western blotting with streptavidin-HRP for biotinylated probes).
-
Protocol 2: Identification of Specific Glucose Transporter Isoforms using Photoaffinity Labeling and Immunoprecipitation
This protocol describes how to identify specific glucose transporter isoforms (e.g., GLUT1 vs. GLUT4) after photoaffinity labeling.[2]
Materials:
-
Intact cells or tissues expressing the glucose transporter isoforms of interest
-
Photoaffinity label (e.g., a biotinylated bis-mannose photolabel or this compound)
-
Cell lysis buffer (containing protease inhibitors)
-
Antibodies specific to the glucose transporter isoforms of interest (e.g., anti-GLUT1 and anti-GLUT4 antibodies)
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
Methodology:
-
Cell Treatment and Labeling:
-
Treat cells with or without stimuli (e.g., insulin (B600854) to promote GLUT4 translocation) as required for the experiment.
-
Incubate the intact cells with the photoaffinity label in the dark.
-
Expose the cells to UV light to induce covalent labeling of cell surface transporters.
-
-
Cell Lysis:
-
Wash the cells to remove unbound probe.
-
Lyse the cells in a suitable lysis buffer to solubilize membrane proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the glucose transporter isoforms (e.g., anti-GLUT4 antibody).
-
Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-transporter complexes.
-
Incubate to allow for binding.
-
Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the gel for the presence of the labeled transporter using the appropriate detection method.
-
Perform a parallel immunoprecipitation with an antibody against the other isoform (e.g., anti-GLUT1) to compare the labeling of the two transporters.
-
Visualizations
Caption: General workflow for photoaffinity labeling.
Caption: Isoform identification workflow.
Caption: Logic of isoform differentiation.
References
Application Notes: Probing SGLT2 Binding Sites with 4-Azidophlorizin
Introduction
The Sodium-Glucose Co-transporter 2 (SGLT2) is a key membrane protein responsible for the reabsorption of glucose in the kidneys.[1][2] Its critical role in glucose homeostasis has made it a prime target for the development of therapeutics for type 2 diabetes.[1][3] SGLT2 inhibitors, such as the gliflozin class of drugs, are derived from the natural product phlorizin (B1677692).[4] Understanding the precise molecular interactions between these inhibitors and the transporter is crucial for the design of more potent and selective drugs.
Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding sites within proteins.[5][6] This method utilizes a photoreactive probe that, upon binding to its target, can be covalently cross-linked to nearby amino acid residues by photo-irradiation.[7][8] 4-Azidophlorizin, a derivative of the potent SGLT inhibitor phlorizin, is designed for this purpose. The azido (B1232118) group is chemically inert in the dark, allowing the molecule to bind specifically to the SGLT2 active site. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that covalently bonds to adjacent residues, permanently "labeling" the binding pocket.[9]
These application notes provide a framework for using this compound to investigate the inhibitor binding site of SGLT2. The protocols outlined below are based on established methodologies for photoaffinity labeling of sodium-glucose co-transporters.[5][10][11]
Principle of Photoaffinity Labeling
The process of photoaffinity labeling involves three key steps: equilibration, photoactivation, and analysis. Initially, the photoprobe (this compound) is allowed to bind reversibly and specifically to the target protein (SGLT2). Subsequently, UV irradiation generates a reactive species that forms a covalent bond at or near the binding site. The covalently modified protein can then be isolated and analyzed to identify the labeled amino acid residues.
Data Presentation
| Compound | Target | Parameter | Value | Reference |
| Phlorizin | hSGLT2 | Ki | 39 nM | [12] |
| Phlorizin | hSGLT1 | Ki | 0.3 µM | [12] |
| [(4'-benzoyl)phenoxy]-D-glucopyranoside (BzG) | SGLT1 | Ki | 12 ± 2 µM | [13] |
| Dapagliflozin | hSGLT2 | IC50 | 1.1 nM | [14] |
| Canagliflozin | hSGLT2 | IC50 | 2.2 nM | [14] |
| Empagliflozin | hSGLT2 | IC50 | 3.1 nM | [14] |
Experimental Protocols
The following are generalized protocols for using this compound to label SGLT2. These should be optimized for specific experimental systems.
Protocol 1: Preparation of Brush Border Membrane Vesicles (BBMVs)
This protocol is adapted for the preparation of membranes from cells expressing SGLT2 or from renal tissue.
-
Cell/Tissue Collection : Start with a pellet of cultured cells (e.g., HEK293-hSGLT2) or freshly dissected renal cortex tissue.
-
Homogenization : Homogenize the sample in ice-cold buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1) with a protease inhibitor cocktail.
-
Magnesium Precipitation : Add MgCl₂ to a final concentration of 10-12 mM and stir on ice for 15-20 minutes. This aggregates non-apical membranes.
-
Centrifugation : Centrifuge at low speed (e.g., 1,500 x g) for 15 minutes to pellet cellular debris and aggregated membranes.
-
Supernatant Collection : Collect the supernatant, which is enriched with brush border membranes.
-
High-Speed Centrifugation : Centrifuge the supernatant at high speed (e.g., 30,000 x g) for 30 minutes to pellet the BBMVs.
-
Resuspension : Resuspend the BBMV pellet in the desired experimental buffer (e.g., a buffer containing NaCl or KCl).
-
Protein Quantification : Determine the protein concentration using a standard assay (e.g., Bradford or BCA). The vesicles can be used immediately or stored at -80°C.
Protocol 2: Photoaffinity Labeling of SGLT2 with this compound
-
Reaction Setup : In a microcentrifuge tube or a well of a UV-transparent plate, combine BBMVs (50-100 µg of protein) with this compound in a suitable binding buffer (e.g., 100 mM NaCl, 10 mM HEPES/Tris, pH 7.4). The final concentration of this compound should be determined based on its binding affinity (typically 1-5 times the Kd or Ki).
-
Control Reactions :
-
Competition Control : Include a reaction with this compound plus a high concentration (e.g., 100x Ki) of a non-photoreactive competitor like phlorizin or a specific SGLT2 inhibitor (e.g., Dapagliflozin) to demonstrate the specificity of labeling.
-
No UV Control : Prepare a sample that is not exposed to UV light to check for any non-photochemical reactions.
-
-
Incubation : Incubate the reactions in the dark at a controlled temperature (e.g., room temperature or 4°C) for 15-30 minutes to allow binding to reach equilibrium.
-
Photolysis : Place the samples on ice and irradiate with a UV lamp (e.g., 254 nm or 350 nm) for a predetermined time (e.g., 1-20 minutes). The optimal wavelength and duration must be determined empirically to maximize labeling while minimizing protein damage.[13]
-
Quenching : Stop the reaction by adding a quenching reagent (e.g., DTT) or by washing the membranes to remove unbound probe.
-
Sample Preparation for Analysis : Pellet the membranes by centrifugation, wash to remove residual reagents, and solubilize the protein for analysis by SDS-PAGE.
Protocol 3: Analysis of Labeled SGLT2
-
SDS-PAGE : Separate the labeled proteins by SDS-PAGE.
-
Detection :
-
If using a radiolabeled or biotinylated version of this compound, detect the labeled protein by autoradiography or streptavidin-blotting, respectively.
-
Alternatively, use a specific antibody against SGLT2 for Western blotting to confirm the identity of the labeled protein band. A shift in molecular weight or specific signal in the photolabeling lane compared to controls would indicate successful labeling.
-
-
Identification of Labeled Residues (Mass Spectrometry) :
-
Excise the protein band corresponding to SGLT2 from a Coomassie-stained gel.
-
Perform in-gel proteolytic digestion (e.g., with trypsin or chymotrypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Identify the peptide fragment that has been modified by this compound by searching for the expected mass shift. The specific amino acid residue that was labeled can often be pinpointed by MS/MS fragmentation analysis.[10][13]
-
Experimental Workflow Visualization
The overall process from sample preparation to data analysis is a multi-step workflow that requires careful execution at each stage.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
- 3. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ectrx.org [ectrx.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in photoaffinity labeling strategies to capture Glycan-Protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phlorizin recognition in a C-terminal fragment of SGLT1 studied by tryptophan scanning and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside for the identification of sugar-binding and phlorizin-binding sites in the sodium/D-glucose cotransporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for UV Irradiation of 4-Azidophlorizin in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for the photoaffinity labeling of glucose transporters in cell lysates using 4-Azidophlorizin, a potent inhibitor of SGLT and GLUT transporters. The protocols outlined below cover cell lysis, photo-crosslinking, and downstream analysis, including Western blotting and mass spectrometry.
Introduction
This compound is a photoactivatable analog of phlorizin, a natural product that inhibits sodium-glucose cotransporters (SGLTs) and facilitated glucose transporters (GLUTs). The presence of an aryl azide (B81097) moiety allows for the formation of a covalent bond with the target protein upon UV irradiation, enabling the identification and characterization of glucose transporter proteins and their interacting partners. This technique, known as photoaffinity labeling, is a powerful tool in drug discovery and chemical biology for target validation and elucidation of drug-binding sites.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental setup.
Table 1: Reagent and Sample Concentrations
| Reagent/Sample | Recommended Concentration | Notes |
| This compound | 3 - 10 µM | Start with a concentration around the reported Ki (3.2-5.2 µM for rat kidney SGLT) and optimize. |
| Cell Lysate (Total Protein) | 1 - 5 mg/mL | Concentration should be determined by a protein assay (e.g., BCA assay). |
| Protease Inhibitor Cocktail | 1X | Use a broad-spectrum cocktail to prevent protein degradation. |
| Phosphatase Inhibitor Cocktail | 1X | Important if studying phosphorylation-dependent signaling pathways. |
Table 2: UV Irradiation Parameters
| Parameter | Recommended Setting | Notes |
| UV Wavelength | 365 nm | Long-wavelength UV is preferred to minimize protein damage.[1] |
| UV Lamp | 100 W Mercury Arc Lamp or equivalent | Ensure consistent power output. |
| Irradiation Distance | 5 - 10 cm | Optimize for your specific UV source and sample volume. |
| Irradiation Time | 10 - 30 minutes | Start with a shorter time and optimize to maximize labeling efficiency while minimizing non-specific cross-linking.[1] |
| Temperature | 4°C (on ice) | Keep samples cool to prevent protein degradation.[1] |
Experimental Protocols
Cell Culture and Lysis
This protocol is designed for cultured mammalian cells expressing the glucose transporters of interest.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or other suitable non-ionic detergent), 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail.
-
Note: For mass spectrometry, consider using a detergent-free lysis buffer with sonication or a mass spectrometry-compatible detergent.
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells.
-
Incubate on ice for 15-30 minutes with occasional gentle swirling.
-
Scrape the cells from the culture vessel and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Optional (for viscous lysates): Sonicate the lysate on ice using short pulses (e.g., 3-5 pulses of 10 seconds each) to shear genomic DNA.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay. Adjust the concentration to 1-5 mg/mL with Cell Lysis Buffer.
Photoaffinity Labeling with this compound
Materials:
-
Cell lysate (1-5 mg/mL)
-
This compound stock solution (in DMSO)
-
Quartz or UV-transparent microcentrifuge tubes or plate
-
UV cross-linker with a 365 nm lamp
Procedure:
-
In a quartz or UV-transparent microcentrifuge tube on ice, add the desired amount of cell lysate.
-
Add this compound to a final concentration of 3-10 µM.
-
Control Samples:
-
No UV control: Prepare a sample with this compound but do not expose it to UV light.
-
Competition control: Prepare a sample and pre-incubate with a 100-fold excess of a non-photoreactive competitor (e.g., phlorizin) for 15-30 minutes on ice before adding this compound.
-
-
Incubate the samples on ice for 15-30 minutes in the dark to allow for binding of the probe to its target.
-
Place the samples on ice at a distance of 5-10 cm from the 365 nm UV lamp.
-
Irradiate for 10-30 minutes.
-
After irradiation, the samples are ready for downstream analysis.
Downstream Analysis
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target glucose transporter (e.g., anti-SGLT1, anti-GLUT1) or an antibody against a tag if the probe contains one (e.g., anti-biotin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Add Laemmli sample buffer to the photo-labeled cell lysates and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A successful photoaffinity labeling should result in a band shift corresponding to the molecular weight of the protein plus the covalently attached probe.
Materials:
-
Affinity purification resin (e.g., streptavidin beads if a biotinylated probe is used, or antibody-coupled beads for immunoprecipitation)
-
Wash buffers
-
Elution buffer
-
Reagents for in-gel or in-solution digestion (e.g., trypsin, DTT, iodoacetamide)
-
Mass spectrometer
Procedure:
-
Enrichment of Labeled Proteins:
-
Incubate the photo-labeled lysate with an appropriate affinity resin (e.g., streptavidin beads for a biotinylated probe) overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the enriched proteins by SDS-PAGE. Excise the band of interest and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled proteins and the specific sites of cross-linking by searching the MS/MS data against a protein database. The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the this compound probe.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for photoaffinity labeling.
Signaling Pathway of Glucose Transport Inhibition
Caption: Inhibition of glucose transport by this compound.
References
Application Notes and Protocols for In-Situ Labeling of Glucose Transporters in Live Cells using 4-Azidophlorizin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidophlorizin is a powerful molecular tool for the investigation of glucose transporters, particularly the sodium-glucose cotransporters (SGLTs). As a derivative of the well-known SGLT inhibitor phlorizin, this compound retains a high affinity for these transporters. The key feature of this compound is the presence of an azide (B81097) group, which serves a dual purpose. Primarily, it functions as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues of the transporter protein. This permanently attaches the probe to its target. Secondly, the azide group acts as a handle for bioorthogonal chemistry, allowing for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via "click chemistry." This enables the visualization and isolation of the labeled glucose transporters.
This two-step labeling strategy—photocrosslinking followed by click chemistry—provides a robust method for identifying and characterizing glucose transporters in their native cellular environment. This approach is particularly valuable for studying transporter localization, trafficking, and expression levels in live cells, which is crucial for understanding their physiological roles and their involvement in diseases such as diabetes and cancer.
Data Presentation
The binding affinity of this compound for the D-glucose, Na+ co-transport system has been evaluated in brush border membrane vesicles from different tissues and species. The following table summarizes the key quantitative data available.[1] It is important to note that these values were determined in membrane vesicle preparations and may vary in live cell experiments.
| Parameter | Species | Tissue | Value (µM) | Notes |
| K'i | Rat | Kidney | 3.2 - 5.2 | Competitive inhibition constant for D-glucose uptake. |
| K'd | Rat | Kidney | 3.2 - 5.2 | Dissociation constant of 4-azido[3H]phlorizin binding. |
| K''i | Rat | Kidney | 3.2 - 5.2 | Competitive inhibition constant for [3H]phlorizin binding. |
| K'i | Rabbit | Kidney | ~64 - 104 | Competitive inhibition constant for D-glucose uptake. |
| K'i | Rabbit | Intestine | ~64 - 104 | Competitive inhibition constant for D-glucose uptake. |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of this compound Photoaffinity Labeling.
Caption: Experimental Workflow for In-Situ Labeling.
Caption: Logical Relationship of Key Components.
Experimental Protocols
Note: The following are generalized protocols. Optimization of probe concentration, incubation times, photolysis conditions, and click chemistry reagents is critical for successful labeling in your specific cell type and experimental setup.
Protocol 1: Photoaffinity Labeling of Glucose Transporters in Live Cells
This protocol describes the covalent attachment of this compound to glucose transporters on the surface of live cells.
Materials:
-
Live cells expressing the glucose transporter of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV lamp with an emission maximum around 350-370 nm (long-wave UV)[2]
-
Ice bath
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable format for your experiment (e.g., glass-bottom dishes for microscopy, multi-well plates for plate-based assays).
-
Grow cells to the desired confluency.
-
-
Probe Incubation:
-
Wash the cells twice with ice-cold PBS.
-
Dilute the this compound stock solution in ice-cold PBS or a suitable buffer (avoiding primary amines like Tris and reducing agents like DTT) to the desired final concentration.[2] Optimization Note: A starting concentration range of 5-50 µM is recommended, based on the known binding affinities. A concentration-response curve should be generated to determine the optimal concentration for your cell line.
-
Incubate the cells with the this compound solution in the dark on ice for 30-60 minutes. Performing this step on ice minimizes internalization of the probe.
-
-
Removal of Unbound Probe:
-
Aspirate the probe solution and wash the cells three times with ice-cold PBS to remove unbound this compound.
-
-
Photocrosslinking:
-
Place the plate on an ice bath to keep the cells cool during irradiation.[2]
-
Expose the cells to UV light (350-370 nm) for 5-15 minutes.[2] Optimization Note: The duration and intensity of UV exposure are critical. Insufficient exposure will result in low labeling efficiency, while excessive exposure can cause cell damage and non-specific crosslinking. A time course experiment is recommended to find the optimal exposure time.
-
After photolysis, the cells with covalently labeled transporters are ready for detection via click chemistry.
-
Protocol 2: Detection of Labeled Transporters via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is suitable for fixed cells or cell lysates. For live-cell detection, a copper-free click chemistry approach (Protocol 3) is recommended due to the cytotoxicity of copper.
Materials:
-
Cells with covalently labeled transporters (from Protocol 1)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkyne-fluorophore or alkyne-biotin probe
-
Click Chemistry Reaction Buffer:
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
PBS
-
Procedure:
-
Cell Fixation and Permeabilization (for intracellular visualization):
-
Wash the photolyzed cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, if detecting total cellular transporters).
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail for a 1 ml reaction might include:
-
10 µM alkyne-fluorophore
-
1 mM CuSO4
-
5 mM THPTA (or other ligand)
-
50 mM sodium ascorbate (B8700270) (add last to initiate the reaction)
-
Made up to 1 ml with PBS.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
If a fluorescent alkyne probe was used, the cells can be immediately imaged by fluorescence microscopy.
-
If an alkyne-biotin probe was used, the cells can be incubated with a fluorescently-labeled streptavidin conjugate for detection. For western blotting, cell lysates can be prepared and the biotinylated proteins detected with streptavidin-HRP.
-
Protocol 3: Detection of Labeled Transporters in Live Cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling the surface of living cells without copper-induced toxicity.
Materials:
-
Live cells with covalently labeled transporters (from Protocol 1)
-
Strain-promoted alkyne probe (e.g., a cyclooctyne (B158145) derivative like DBCO, DIBO, or BCN conjugated to a fluorophore)
-
Cell culture medium or PBS
Procedure:
-
Probe Incubation:
-
Following the photocrosslinking and washing steps in Protocol 1, wash the live cells twice with pre-warmed culture medium or PBS.
-
Dilute the strain-promoted alkyne-fluorophore in culture medium to a final concentration of 10-50 µM. Optimization Note: The optimal concentration will depend on the specific alkyne probe and cell type.
-
Incubate the cells with the alkyne-fluorophore solution for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Aspirate the probe solution and wash the cells three times with pre-warmed culture medium or PBS to remove any unreacted probe.
-
-
Analysis:
-
The cells can now be imaged live using fluorescence microscopy to observe the localization of the labeled glucose transporters.
-
Conclusion
This compound, in combination with photoaffinity labeling and click chemistry, offers a specific and versatile method for the in-situ investigation of glucose transporters in live cells. The provided protocols offer a framework for these experiments. However, due to the variability between cell types and experimental conditions, careful optimization of the key steps is essential for achieving robust and reliable results. This powerful tool can provide valuable insights into the biology of glucose transport, aiding in the development of novel therapeutics for a range of metabolic diseases.
References
Downstream Analysis of Proteins Covalently Labeled with 4-Azidophlorizin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidophlorizin is a photoactivatable analog of phlorizin (B1677692), a well-known competitive inhibitor of sodium-glucose cotransporters (SGLTs). This application note provides detailed protocols and methodologies for the use of this compound as a photoaffinity probe to identify and characterize its protein targets and interacting partners. Upon photoactivation with UV light, the azido (B1232118) group of this compound is converted into a highly reactive nitrene intermediate, which forms a stable covalent bond with nearby amino acid residues of the target protein. This covalent labeling enables the enrichment and subsequent downstream analysis of the labeled proteins, providing valuable insights into their function, interactions, and the signaling pathways they modulate. The primary targets of phlorizin and its analogs are SGLT1 and SGLT2, which play crucial roles in glucose transport.[1]
This document outlines a comprehensive workflow, from the initial photoaffinity labeling of proteins in a biological sample to their identification and quantification using mass spectrometry, and the characterization of their functional significance through various biochemical assays.
Experimental Workflow Overview
The overall experimental workflow for the downstream analysis of proteins covalently labeled with this compound involves several key stages. The process begins with the incubation of the biological sample with this compound, followed by UV irradiation to induce covalent cross-linking. The labeled proteins are then subjected to click chemistry for the attachment of a reporter tag, such as biotin (B1667282), enabling their enrichment. Finally, the enriched proteins are identified and quantified using mass spectrometry, and their interactions and functional consequences are further investigated.[2][3]
Key Experimental Protocols
Protocol 1: Photoaffinity Labeling of Proteins with this compound
This protocol describes the covalent labeling of target proteins in a cellular lysate using this compound.
Materials:
-
Cell or tissue lysate
-
This compound (stored at -20°C, protected from light)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 350 nm)
-
Ice
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate using a suitable lysis buffer without azide-containing compounds. Determine the total protein concentration of the lysate.
-
Incubation: In a microcentrifuge tube on ice, incubate the protein lysate (e.g., 1 mg of total protein) with the desired concentration of this compound (typically in the low micromolar range). A no-probe control should be included. Incubate for 1 hour on ice in the dark to allow for binding to target proteins.
-
UV Irradiation: Place the samples on ice and irradiate with a UV lamp at a specified wavelength (e.g., 350 nm) for 15-30 minutes to induce covalent cross-linking.[4] The optimal irradiation time and distance from the UV source should be empirically determined.
-
Competition Control: To demonstrate specificity, include a competition control by pre-incubating the lysate with an excess of a non-photoreactive competitor (e.g., phlorizin) before adding this compound.
-
Proceed to Downstream Analysis: The photo-labeled lysate is now ready for downstream applications such as click chemistry-based reporter tagging.
Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins
This protocol details the attachment of a biotin tag to the azide (B81097) group of this compound-labeled proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Photo-labeled protein sample from Protocol 1
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
PBS, pH 7.4
Procedure:
-
Prepare Click Chemistry Reagents:
-
Alkyne-biotin stock solution (e.g., 10 mM in DMSO)
-
CuSO4 stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
-
Click Reaction: To the photo-labeled protein sample, add the following components in order, with gentle vortexing after each addition:
-
Alkyne-biotin (final concentration 50-100 µM)
-
THPTA (final concentration 1 mM)
-
CuSO4 (final concentration 1 mM)
-
Sodium Ascorbate (final concentration 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional): To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge to pellet the proteins. Resuspend the pellet in PBS.
-
Proceed to Enrichment: The biotin-tagged protein sample is now ready for affinity purification.
Protocol 3: Pull-Down Assay for Enrichment of Biotin-Tagged Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotin-tagged protein sample from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% Triton X-100)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, containing 2 mM biotin)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Wash Buffer 1.
-
Binding: Add the biotin-tagged protein sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (2 times)
-
PBS (2 times)
-
-
Elution: Add Elution Buffer to the beads and incubate at 95°C for 10 minutes to release the bound proteins.
-
Sample Collection: Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched proteins. This sample is now ready for analysis by Western Blot or mass spectrometry.
Data Presentation
Quantitative data from mass spectrometry analysis can be summarized to compare protein abundance between the this compound labeled sample and control samples.
Table 1: Quantitative Proteomic Analysis of Proteins Labeled with this compound
| Protein ID | Gene Name | Fold Change (Labeled vs. Control) | p-value | Function |
| P12345 | SGLT1 (SLC5A1) | 15.2 | <0.001 | Sodium-glucose cotransporter |
| Q67890 | SGLT2 (SLC5A2) | 12.8 | <0.001 | Sodium-glucose cotransporter |
| A1B2C3 | Protein X | 5.6 | <0.01 | Putative interacting partner |
| D4E5F6 | Protein Y | -3.1 | <0.05 | Downregulated upon binding |
Note: This is example data and does not represent actual experimental results.
Signaling Pathway Analysis
The primary targets of this compound are the sodium-glucose cotransporters SGLT1 and SGLT2. Inhibition of these transporters has significant downstream effects on cellular metabolism and signaling.
Inhibition of SGLT1 and SGLT2 by this compound blocks the entry of glucose into the cell, leading to a decrease in intracellular glucose concentration. This can subsequently impact cellular energy levels (ATP production) and activate stress-responsive signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[5] Proteomic studies on SGLT2 inhibitors have also revealed changes in proteins involved in cardiomyocyte function, iron handling, and sphingosine/ceramide metabolism, suggesting broader biological effects beyond glucose transport.[6]
Conclusion
This compound is a valuable tool for the identification and characterization of its protein targets. The combination of photoaffinity labeling, click chemistry, and modern proteomic techniques provides a powerful approach to elucidate the molecular mechanisms of phlorizin and its analogs. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of SGLT biology and the development of novel therapeutics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Mass Spectrometry-Based Detection of 4-Azidophlorizin-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidophlorizin is a powerful chemical probe designed for target identification and validation of phlorizin (B1677692), a natural product known for its effects on glucose transport and metabolism.[1][2] This probe incorporates two key features: a photoactivatable azido (B1232118) group for covalent cross-linking to target proteins upon UV irradiation (photoaffinity labeling) and a bioorthogonal azide (B81097) handle for subsequent chemical modification.[2][3][4] This dual functionality allows for the specific and covalent labeling of phlorizin-binding proteins in a complex biological system, followed by their enrichment and identification using mass spectrometry.
These application notes provide detailed protocols for the use of this compound in conjunction with mass spectrometry-based proteomics to identify its protein targets. The workflow encompasses photoaffinity labeling of target proteins in a cellular context, bioorthogonal ligation of a reporter tag, enrichment of the labeled proteins, and their subsequent identification and quantification by mass spectrometry. Two primary bioorthogonal chemistry approaches are presented: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the metal-free Staudinger ligation.[5][6][][8][9][10][11]
Principles and Workflow
The overall experimental workflow for identifying protein targets of this compound is a multi-step process that begins with the treatment of live cells with the probe, followed by UV irradiation to induce covalent cross-linking to interacting proteins. The azide group on the probe then serves as a handle for the attachment of a reporter molecule, such as biotin (B1667282), via bioorthogonal chemistry. The biotinylated proteins are subsequently enriched from the cell lysate using streptavidin-coated beads. Finally, the enriched proteins are digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Experimental Workflow for Target Identification using this compound
Caption: Overall workflow for the identification of this compound-labeled proteins.
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Proteins in Live Cells
This protocol describes the treatment of cultured mammalian cells with this compound and subsequent photo-crosslinking.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Cell scrapers
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in appropriate cell culture plates.
-
Probe Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
UV Cross-linking:
-
Remove the probe-containing medium and wash the cells twice with ice-cold PBS.
-
Place the cell culture plates on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.
-
-
Cell Harvesting:
-
After irradiation, add ice-cold PBS to the plates and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for the next step.
-
Protocol 2: Bioorthogonal Ligation and Protein Enrichment
This protocol outlines the two main methods for attaching a biotin reporter tag to the labeled proteins and their subsequent enrichment.
Method A: Click Chemistry (CuAAC)
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Clarify the lysate by centrifugation.
-
Click Reaction:
-
To the clarified lysate, add the alkyne-biotin, CuSO₄, TCEP (or sodium ascorbate), and TBTA.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins using a methanol/chloroform or acetone (B3395972) precipitation method to remove excess reagents.
-
Enrichment:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin beads and incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea (B33335) buffer, and PBS).
-
Method B: Staudinger Ligation
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer
-
Phosphine-biotin conjugate (e.g., a phosphine (B1218219) with an ortho-ester trap)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Cell Lysis: Follow the same procedure as in Method A.
-
Staudinger Ligation:
-
Add the phosphine-biotin conjugate to the clarified cell lysate.
-
Incubate the reaction mixture overnight at 4°C with gentle rotation.[6]
-
-
Enrichment: Follow the same enrichment procedure as in Method A.
Signaling Pathway of Bioorthogonal Ligation
Caption: Bioorthogonal ligation strategies for biotinylating azide-labeled proteins.
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of enriched proteins for mass spectrometry analysis.
Materials:
-
Streptavidin beads with bound proteins from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µg of estimated protein).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-pH buffer or an organic solvent-containing buffer to recover any remaining peptides.
-
-
Desalting:
-
Combine the peptide eluates and acidify with formic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Dry the desalted peptides and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Presentation and Analysis
The data from the LC-MS/MS analysis will consist of a list of identified proteins. For quantitative proteomics experiments (e.g., using SILAC, iTRAQ, or label-free quantification), the relative abundance of each protein between a control (e.g., no probe or a competitor compound) and the this compound-treated sample can be determined.[1][12][13][14][15][16] The results should be summarized in a table for easy comparison.
Table 1: Representative Quantitative Proteomic Data for this compound Target Identification
| Protein ID | Gene Name | Protein Name | Fold Change (Probe/Control) | p-value | Function |
| P06401 | SLC2A1 | Solute carrier family 2, facilitated glucose transporter member 1 | 15.2 | <0.001 | Glucose transport |
| P11166 | G6PC1 | Glucose-6-phosphatase catalytic subunit 1 | 8.7 | <0.005 | Glucose metabolism |
| Q9Y286 | HSD17B4 | Peroxisomal multifunctional enzyme type 2 | 5.4 | <0.01 | Fatty acid beta-oxidation |
| P04035 | HMGCS1 | HMG-CoA synthase, cytoplasmic | 4.9 | <0.01 | Cholesterol biosynthesis |
| P00338 | SOD1 | Superoxide dismutase 1 | 3.1 | <0.05 | Oxidative stress response |
Note: This table presents hypothetical data based on known phlorizin-related pathways for illustrative purposes. Actual results will vary depending on the experimental system.
Concluding Remarks
The combination of photoaffinity labeling with this compound and bioorthogonal chemistry provides a robust and versatile platform for the identification of its protein targets. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to successfully apply these techniques. The choice between click chemistry and Staudinger ligation will depend on the specific experimental context, with click chemistry generally offering faster reaction kinetics and Staudinger ligation providing a metal-free alternative. Careful experimental design, including appropriate controls, is crucial for the confident identification of specific protein targets of this compound.
References
- 1. Quantitative proteomics study on the protective mechanism of phlorizin on hepatic damage in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of phlorizin on diabetic retinopathy according to isobaric tags for relative and absolute quantification–based proteomics in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of phlorizin on diabetic retinopathy according to isobaric tags for relative and absolute quantification-based proteomics in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Accurate Label-Free Protein Quantitation with High- and Low-Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Azidophlorizin in Diabetes Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidophlorizin is a photoactive derivative of phlorizin (B1677692), a natural product found in the bark of apple trees. Phlorizin is a well-known competitive inhibitor of sodium-glucose cotransporters (SGLTs), which play a crucial role in renal glucose reabsorption. The introduction of an azide (B81097) group into the phlorizin structure allows for its use as a photoaffinity label. Upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues of the target protein. This property makes this compound a valuable tool for identifying and characterizing SGLT proteins, thereby aiding in the discovery and development of novel drugs for diabetes.
This document provides detailed application notes and experimental protocols for the use of this compound in diabetes research, with a focus on its application in identifying and characterizing SGLT proteins.
Data Presentation: Binding Affinities of Phlorizin and its Analogs
The following table summarizes the binding affinities of this compound and related compounds for SGLT proteins. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Species | Tissue/System | Binding Constant | Citation |
| This compound | Na+/D-glucose transporter | Rabbit | Small Intestine Brush Border Membranes | - | [1] |
| This compound | Na+/D-glucose transporter | Rat | Kidney Brush Border Membranes | K'i: 3.2-5.2 µM, K'd: 3.2-5.2 µM | [2] |
| This compound | Na+/D-glucose transporter | Rabbit | Kidney Brush Border Membranes | K'i: ~48-78 µM | [2] |
| Phlorizin | hSGLT1 | Human | COS-7 cells expressing hSGLT1 | Ki: 0.3 µM | [3] |
| Phlorizin | hSGLT2 | Human | COS-7 cells expressing hSGLT2 | Ki: 39 nM | [3] |
| Sergliflozin-A | hSGLT1 | Human | COS-7 cells expressing hSGLT1 | Ki: 1 µM | [3] |
| Sergliflozin-A | hSGLT2 | Human | COS-7 cells expressing hSGLT2 | Ki: 20 nM | [3] |
| Phloretin | hSGLT1 | Human | COS-7 cells expressing hSGLT1 | IC50: 142 µM | [3] |
| Phloretin | hSGLT2 | Human | COS-7 cells expressing hSGLT2 | IC50: 25 µM | [3] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of SGLT Proteins in Brush Border Membrane Vesicles
This protocol describes the use of this compound to covalently label SGLT proteins in isolated brush border membrane vesicles.
Materials:
-
This compound (and ³H-labeled this compound for detection)
-
Brush border membrane vesicles (isolated from target tissue, e.g., rabbit small intestine)
-
Buffer A: 100 mM D-mannitol, 1 mM HEPES-Tris, pH 7.4
-
Buffer B: 100 mM NaCl (or other salt), 100 mM D-mannitol, 1 mM HEPES-Tris, pH 7.4
-
D-glucose
-
Phlorizin
-
UV lamp (e.g., 254 nm or 366 nm)
-
SDS-PAGE reagents
-
Autoradiography or phosphorimaging system
Procedure:
-
Vesicle Preparation: Prepare brush border membrane vesicles from the tissue of interest according to standard protocols. Resuspend the vesicles in Buffer A.
-
Binding Reaction:
-
In the dark or under dim light, incubate the membrane vesicles (typically 50-100 µg of protein) with ³H-labeled this compound at the desired concentration (e.g., in the µM range) in a final volume of 100 µL of Buffer B.
-
To determine non-specific labeling, prepare a control sample containing a high concentration of a competitive inhibitor like D-glucose (e.g., 50 mM) or unlabeled phlorizin (e.g., 1 mM).
-
Incubate the samples on ice for 30 minutes to allow for binding equilibrium to be reached.
-
-
Photolysis:
-
Place the samples in a quartz cuvette or open microcentrifuge tubes on ice.
-
Irradiate the samples with a UV lamp at a close distance (e.g., 1-2 cm) for a specified time (e.g., 1-15 minutes). The optimal irradiation time and wavelength should be determined empirically.
-
-
Quenching and Sample Preparation:
-
After irradiation, quench any remaining reactive nitrene by adding a scavenger molecule like dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Pellet the membrane vesicles by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Wash the pellet with ice-cold buffer to remove unbound probe.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging. The specifically labeled protein band should be absent or significantly reduced in the control sample containing the competitive inhibitor.
-
Protocol 2: Modern Clickable Photoaffinity Labeling and Proteomic Analysis
This protocol outlines a more contemporary approach using a "clickable" version of this compound (containing an alkyne or azide handle for click chemistry) for target identification and downstream proteomic analysis.
Materials:
-
Alkyne- or azide-modified this compound probe
-
Live cells or cell lysate expressing the target SGLT protein
-
Biotin-azide or biotin-alkyne (depending on the probe modification)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent
-
Streptavidin-agarose beads
-
Protease for in-gel or on-bead digestion (e.g., trypsin)
-
LC-MS/MS system for protein identification
Procedure:
-
Probe Incubation and Photocrosslinking:
-
Incubate live cells or cell lysate with the clickable this compound probe in the dark. Include a control with an excess of a competitor (e.g., unlabeled phlorizin or an SGLT2 inhibitor).
-
Irradiate the samples with UV light to induce covalent crosslinking.
-
-
Click Chemistry Reaction:
-
Lyse the cells (if using live cells) and perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the this compound probe.
-
Compare the protein lists from the probe-treated and control samples to identify specific targets.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SGLT2 Inhibition by this compound.
Caption: Photoaffinity Labeling Experimental Workflow.
Caption: Downstream Consequences of SGLT2 Inhibition.
References
Troubleshooting & Optimization
How to reduce non-specific binding of 4-Azidophlorizin in photoaffinity labeling.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered during photoaffinity labeling experiments using 4-Azidophlorizin, with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of photoaffinity labeling?
In photoaffinity labeling, non-specific binding refers to the covalent attachment of the photoaffinity probe, such as this compound, to proteins or other biomolecules that are not the intended biological target.[1][2] This can occur due to random interactions, hydrophobic or ionic interactions with abundant cellular proteins, or reactions with highly reactive "sticky" proteins.[1][3] Upon UV activation, the highly reactive species generated from the probe can cross-link to any molecule in its immediate vicinity, leading to background signal if the probe is not specifically bound to its target.[4][5]
Q2: Why is reducing non-specific binding critical for a successful experiment?
Minimizing non-specific binding is crucial for the unambiguous identification of the true biological targets of a molecule.[6][7] High non-specific binding can lead to:
-
High Background Signal: This can obscure the signal from the true target, making data interpretation difficult and leading to false negatives.[8]
-
False Positives: Abundant proteins that are non-specifically labeled can be mistakenly identified as specific interactors, wasting significant time and resources on incorrect downstream validation.[1]
-
Reduced Signal-to-Noise Ratio: A low signal-to-noise ratio complicates the identification and quantification of specifically labeled proteins, especially low-abundance targets.
Q3: What are the primary causes of high non-specific binding with this compound?
High non-specific binding with aryl azide-based probes like this compound can stem from several factors:
-
Probe Concentration: Using a probe concentration that is too high can saturate specific binding sites and increase the likelihood of random, low-affinity interactions that become covalently linked upon photoactivation.
-
Hydrophobic Interactions: The probe may non-specifically associate with hydrophobic regions of abundant proteins.[3]
-
Insufficient Washing: Failure to adequately remove unbound or weakly associated probes before UV irradiation is a major contributor to non-specific labeling.[8]
-
Probe Reactivity: The nitrene intermediate generated from aryl azides upon photolysis is highly reactive and can interact with molecules in its immediate environment, which is advantageous for labeling but can be a drawback if the probe is not localized to the target.[4]
-
Presence of Highly Abundant Proteins: Proteins like albumin or actin can act as "sinks" for the probe, leading to strong non-specific signals.[1]
Q4: How can I distinguish between specific and non-specific binding?
A competition experiment is the gold standard for differentiating specific from non-specific binding.[1][9] This involves running parallel experiments where:
-
Condition A (No Competitor): The sample is incubated with the this compound probe alone.
-
Condition B (With Competitor): The sample is pre-incubated with a large excess (e.g., 50-100 fold) of a non-photoreactive competitor ligand (e.g., phlorizin (B1677692) or the parent molecule without the azide (B81097) group) before adding the this compound probe.
If the labeling of a particular protein band is significantly reduced or eliminated in Condition B, it indicates a specific interaction, as the probe was outcompeted for the binding site.[10] Bands that remain unchanged in intensity are considered non-specific.
Troubleshooting Guide: High Non-Specific Binding
Issue 1: High Background Signal Across the Entire Gel Lane
This is often the most common issue and typically points to problems with probe concentration or washing efficiency.
Potential Cause 1: this compound concentration is too high.
-
Solution: Optimize the probe concentration by performing a dose-response experiment. Test a range of concentrations to find the lowest concentration that still provides a robust specific signal.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 1-10 µM | A common starting point for many photoaffinity probes. |
| Titration Range | 0.1 µM to 50 µM | Perform a systematic titration to identify the optimal balance between specific signal and background noise. |
| Evaluation | Analyze by gel/blot | Select the concentration that maximizes the specific signal (as confirmed by competition) while minimizing overall background. |
Potential Cause 2: Insufficient removal of unbound probe.
-
Solution: Enhance the stringency and number of your washing steps before UV irradiation. The goal is to wash away any probe that is not tightly bound to its specific target.[8]
| Wash Buffer Component | Recommended Concentration | Purpose |
| Non-ionic Detergent | 0.1% - 0.5% Tween-20 or Triton X-100 | Disrupts weak, non-specific hydrophobic interactions.[3][8] |
| Ionic Detergent | 0.02% - 0.1% SDS | Provides more stringent washing to disrupt stronger non-specific binding (use with caution as it may disrupt specific interactions).[8] |
| Salt Concentration | 150 mM - 500 mM NaCl or KCl | Shields charged residues and reduces non-specific ionic interactions.[3] |
| Number of Washes | Increase from 3 to 5 cycles | More wash cycles ensure more complete removal of unbound probe.[8] |
| Wash Volume | Use at least 10x the sample volume | Ensures effective dilution and removal of the unbound probe. |
Potential Cause 3: Undesired reactions from the highly reactive photolabel.
-
Solution: Include a scavenger molecule in the buffer during UV irradiation. Scavengers are small, highly reactive molecules that can quench probes that dissociate from the target during photolysis before they can bind non-specifically elsewhere.
| Scavenger | Recommended Concentration | Note |
| 1,4-Dithiothreitol (DTT) | 1-5 mM | Can reduce aryl azides, so it should be used cautiously and optimized.[1] |
| Tris buffer | 20-50 mM | The primary amine can act as a mild scavenger. |
Issue 2: Intense, Specific-Looking Bands at Incorrect Molecular Weights
These bands may appear sharp and reproducible but do not correspond to the expected target protein.
Potential Cause 1: Non-specific binding to highly abundant proteins.
-
Solution: Pre-clear the lysate to remove common, abundant proteins that are known to be "sticky."
-
Pre-clearing: Before adding the this compound probe, incubate your cell lysate with control beads (e.g., unconjugated streptavidin or protein A/G beads) for 1-2 hours at 4°C.
-
Centrifuge: Pellet the beads by centrifugation.
-
Transfer Supernatant: Use the supernatant, which is now depleted of many non-specific binders, for your photoaffinity labeling experiment.[8]
Potential Cause 2: Probe design leads to non-specific interactions.
-
Solution: While the probe itself cannot be changed, you can alter the experimental conditions to disfavor these interactions. This includes optimizing the pH of your binding buffer to be close to the isoelectric point of your target protein, which can reduce charge-based non-specific binding.[3] Additionally, increasing the detergent and salt concentration in the binding and wash buffers can help mitigate this issue.[3][8]
Diagrams and Workflows
Experimental Workflow for Photoaffinity Labeling
The following diagram outlines a standard workflow for a photoaffinity labeling experiment, highlighting critical steps for minimizing non-specific binding.
Caption: Workflow for photoaffinity labeling highlighting the critical pre-UV washing step.
Troubleshooting Logic for High Non-Specific Binding
This diagram provides a logical flow to diagnose and solve issues with non-specific binding.
Caption: A decision tree for troubleshooting non-specific binding in photoaffinity experiments.
Mechanism of this compound Action
This diagram illustrates the fundamental principle of photoaffinity labeling with this compound.
Caption: Mechanism of target labeling by this compound via photoactivation.
Detailed Experimental Protocol: Minimizing Non-Specific Binding
This protocol outlines a typical workflow for photoaffinity labeling of a membrane protein preparation with this compound, with integrated steps to reduce non-specific binding.
1. Preparation of Lysate/Membranes
-
Prepare membrane fractions or whole-cell lysates according to your standard protocol.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
2. Competition Setup (Crucial for Validation)
-
Prepare at least three sets of tubes for each condition/replicate:
-
Total Binding: No additions.
-
Competition Control: Add a 100-fold molar excess of a non-photoreactive competitor (e.g., phlorizin).
-
No UV Control: A sample that will not be irradiated to check for light-independent binding.
-
-
Incubate the competition control tubes for 30 minutes at room temperature before adding the probe.
3. Probe Incubation
-
Add this compound to each tube (except the "No UV" control, which can be added just before quenching) to a final concentration determined from your optimization experiments (e.g., 1-5 µM).
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark to allow for specific binding. Wrap tubes in aluminum foil.
4. Pre-Irradiation Washing (Key Step for Reducing Background)
-
This step is critical for removing unbound probe.
-
Pellet the membranes/cells by centrifugation (e.g., 16,000 x g for 20 minutes at 4°C).
-
Discard the supernatant.
-
Resuspend the pellet in a stringent wash buffer (e.g., Binding Buffer + 0.1% Tween-20 + 300 mM NaCl). Use a volume at least 10x the initial incubation volume.
-
Repeat this wash step 3-4 times. After the final wash, resuspend the pellet in a small volume of fresh binding buffer.
5. UV Irradiation
-
Place the samples on ice in a quartz cuvette or open-top tube.
-
Irradiate with a UV lamp at the appropriate wavelength (typically 350-360 nm for aryl azides) for 5-15 minutes.[1][11] The distance from the lamp and the irradiation time should be optimized and kept consistent.
-
Keep the "No UV" control sample on ice in the dark.
6. Sample Preparation for Analysis
-
After irradiation, add SDS-PAGE sample buffer to all tubes (including the "No UV" control) to quench the reaction and solubilize the proteins.
-
Boil samples for 5 minutes at 95°C.
7. Analysis
-
Separate proteins by SDS-PAGE.
-
Analyze the results by your chosen method (e.g., transfer to a membrane for detection with a streptavidin-HRP conjugate if your probe is biotinylated, or by autoradiography if using a radiolabeled probe).
-
Compare the lanes: A specific band should be present in the "Total Binding" lane and significantly reduced or absent in the "Competition Control" and "No UV" lanes. Any bands present in all lanes are likely due to non-specific binding.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting low labeling efficiency with 4-Azidophlorizin probes.
Welcome to the technical support center for 4-Azidophlorizin photoaffinity probes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal labeling efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no labeling of my target protein?
A1: Low or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary causes and potential solutions:
-
Probe Integrity and Concentration: The this compound probe may have degraded or be used at a suboptimal concentration. Verify the probe's integrity and perform a concentration titration to find the optimal balance between specific labeling and background signal.
-
Target Protein Availability: Ensure that your target protein is expressed at sufficient levels and is correctly folded within your experimental system (cell lysate, living cells, etc.). Western blotting can be used to confirm protein expression levels.[1]
-
Inefficient UV Cross-linking: The covalent bond formation between the probe and the target is dependent on efficient UV activation. Without proper UV exposure, the probe will not cross-link effectively.[2][3] Refer to the UV optimization section for more details.
-
Suboptimal Incubation Conditions: The binding of the probe to its target is a critical first step. Optimize incubation time and temperature to ensure equilibrium is reached.
-
Issues with Downstream Detection: Problems with the subsequent click chemistry reaction or the detection method (e.g., antibodies for Western blot) can be mistaken for a failed labeling experiment. Ensure all downstream reagents and protocols are validated.[4][5]
Q2: How can I reduce high non-specific background labeling?
A2: High background can obscure specific signals. Non-specific binding is often caused by the probe interacting with abundant proteins or other cellular components.[6] Here are strategies to minimize it:
-
Optimize Probe Concentration: Using an excessively high probe concentration is a primary cause of non-specific binding. Perform a dose-response experiment to identify the lowest effective concentration.
-
Include Blocking Agents: Add blocking proteins like Bovine Serum Albumin (BSA) to your buffers to saturate non-specific binding sites.[7][8]
-
Adjust Buffer Composition: Non-specific interactions can be ionic or hydrophobic. Increasing the salt concentration (e.g., adding 150-200 mM NaCl) can disrupt charge-based interactions.[7] Including a mild non-ionic detergent (e.g., 0.05% Tween 20) can reduce hydrophobic interactions.[8]
-
Competition Control Experiment: To distinguish specific from non-specific binding, perform a competition experiment. Pre-incubate your sample with an excess of a non-photoreactive competitor ligand (e.g., Phlorizin) before adding the this compound probe. A significant reduction in the signal of a particular band in the presence of the competitor indicates specific binding.[6]
-
Thorough Washing: Increase the number and duration of wash steps after probe incubation and cross-linking to remove unbound probe.
Q3: My UV cross-linking step appears to be inefficient. How can I optimize it?
A3: The efficiency of the photocrosslinking step is critical for covalently capturing the probe-target interaction. Diazirine-based photophores, related to the azide (B81097) group in this compound, are activated by UV light around 350-365 nm.[9][10]
-
Wavelength: Ensure your UV lamp emits light at or near 365 nm. Wavelengths that are too short can cause protein damage.[11][12]
-
UV Dose (Intensity and Duration): Both the intensity of the UV source and the duration of exposure are critical. A low-intensity lamp will require a longer exposure time.[2] It's essential to empirically determine the optimal UV dose. Start with a time course experiment to find the best balance between cross-linking efficiency and potential sample damage.
-
Distance from Source: The intensity of UV light decreases with distance. Position your sample at a consistent and optimal distance from the lamp for reproducible results.[2]
-
Sample Thickness: UV light penetration can be limited. Ensure your sample is in a thin layer to allow for uniform irradiation.[2]
Q4: The click chemistry reaction for reporter tag conjugation is not working. What could be the problem?
A4: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or click chemistry, is a robust reaction but can fail if conditions are not optimal.[4][5]
-
Reagent Quality: The reducing agent (commonly sodium ascorbate) is easily oxidized and is a frequent point of failure. Always use freshly prepared solutions.[13]
-
Copper Source and Ligand: The Cu(I) catalyst is crucial. It can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like copper sulfate) and a reducing agent.[13] A copper-stabilizing ligand (e.g., TBTA or BTTAA) is often required to prevent copper oxidation and improve reaction efficiency, especially in complex biological samples.[4][13]
-
Incorrect Reagent Ratios: The relative concentrations of copper, ligand, and the reducing agent are critical. An excess of ascorbate (B8700270) relative to copper is generally recommended to maintain a reducing environment.[13]
-
Presence of Chelators: Buffers containing copper chelators like EDTA will inhibit the reaction and must be avoided.
-
pH: While the click reaction is tolerant of a wide pH range (typically 4-11), extreme pH values can affect reagent stability and reaction kinetics.[4][5]
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Labeling & Wash Buffers
| Parameter | Recommended Range | Purpose |
| Probe Concentration | 1 - 10 µM | Titrate to find optimal signal-to-noise ratio. |
| Blocking Agent (BSA) | 0.1% - 1% (w/v) | Reduces non-specific binding to surfaces and proteins.[7][8] |
| Detergent (Tween 20) | 0.05% - 0.1% (v/v) | Minimizes non-specific hydrophobic interactions.[8] |
| Salt (NaCl) | 150 - 500 mM | Disrupts non-specific ionic interactions.[7] |
Table 2: UV Cross-linking Parameter Optimization
| Parameter | Recommended Setting | Notes |
| Wavelength | 365 nm | Optimal for activating the azido (B1232118) group with minimal protein damage.[1][11] |
| Lamp Intensity | 5-15 mW/cm² | Higher intensity allows for shorter exposure times.[2] |
| Exposure Time | 5 - 45 seconds | Must be optimized empirically. Varies with lamp intensity.[2] |
| Distance to Sample | 5 - 15 cm | Keep consistent. Closer distance increases effective intensity.[2] |
| Sample Temperature | On ice (4°C) | Minimizes sample degradation during UV exposure. |
Table 3: Recommended Reagent Concentrations for CuAAC Click Chemistry
| Reagent | Recommended Concentration | Role in Reaction |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 1 mM | Source of the catalytic Cu(I) ion.[13] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state. Use in excess.[13] |
| Copper Ligand (e.g., TBTA) | 100 - 500 µM | Stabilizes the Cu(I) catalyst and prevents oxidation. |
| Alkyne Reporter Tag | 10 - 50 µM | The detection moiety that reacts with the probe's azide group. |
Visual Guides and Workflows
Caption: High-level workflow for a typical photoaffinity labeling experiment.
Caption: Troubleshooting decision tree for low labeling efficiency issues.
Caption: Simplified schematic of the CuAAC (Click Chemistry) reaction pathway.
Detailed Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) of Cell Lysates
-
Prepare Lysate: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer (e.g., RIPA buffer without EDTA). Determine the total protein concentration.
-
Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add the this compound probe to the desired final concentration (e.g., start with 5 µM). For competition controls, add a 100-fold excess of a competitor molecule 30 minutes before adding the probe.
-
Binding: Incubate the samples for 1 hour at 4°C with gentle rotation to allow the probe to bind to its target proteins.
-
UV Cross-linking: Transfer the lysate to a petri dish or a multi-well plate and place on ice. Irradiate the sample with 365 nm UV light at a fixed distance.[2] The optimal time should be determined empirically (e.g., 5-15 minutes for a standard lab benchtop UV lamp).
-
Proceed to Click Chemistry: The photo-cross-linked lysate is now ready for the conjugation of a reporter tag via click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes a 100 µL final reaction volume.
-
Prepare Reagents: Prepare fresh stock solutions immediately before use:
-
Alkyne-reporter tag (e.g., Alkyne-Biotin or Alkyne-Fluorophore) at 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄) at 50 mM in water.
-
TBTA ligand at 10 mM in DMSO.
-
Sodium Ascorbate at 100 mM in water.
-
-
Assemble Reaction Mixture: To your 85 µL of cross-linked sample from the PAL protocol, add the reagents in the following order, vortexing gently after each addition:
-
1 µL of Alkyne-reporter tag stock (Final concentration: 100 µM).
-
2 µL of CuSO₄ stock (Final concentration: 1 mM).
-
2 µL of TBTA ligand stock (Final concentration: 200 µM).
-
10 µL of Sodium Ascorbate stock (Final concentration: 10 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Analysis: The sample is now ready for downstream analysis, such as protein precipitation followed by SDS-PAGE and Western blotting (for biotin/fluorophore tags) or mass spectrometry. For SDS-PAGE analysis, add 4x sample buffer containing DTT to the reaction mixture and incubate at 37°C for 30 minutes before loading.[1]
References
- 1. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 3. High-throughput quantitation of protein-RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 11. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-Azidophlorizin Experiments and Prevention of Photo-Oxidative Damage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Azidophlorizin for photoaffinity labeling experiments while minimizing the risk of photo-oxidative damage to proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity probe and photoaffinity label specifically designed to target glucose transporters, such as SGLT1, SGLT2, and GLUTs.[1] It functions through a three-step process:
-
Binding: The phlorizin (B1677692) component of the molecule binds non-covalently to the glucose transporter.
-
Photoactivation: Upon irradiation with UV light, the aryl azide (B81097) group is converted into a highly reactive nitrene intermediate.[2][3][4][5]
-
Covalent Cross-linking: This short-lived nitrene rapidly forms a covalent bond with nearby amino acid residues within the binding site of the transporter protein, permanently labeling it.[5]
Q2: What is photo-oxidative damage and why is it a concern in my this compound experiments?
A2: Photo-oxidative damage refers to the covalent modification of proteins caused by reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen.[6] During this compound experiments, the UV light used for photoactivation can excite endogenous or exogenous photosensitizers, leading to the generation of ROS.[6] This can result in non-specific protein modifications, including oxidation of amino acid side chains (e.g., formation of protein carbonyls), which can alter protein structure, function, and lead to misleading experimental results.[6]
Q3: What are the primary reactive species I should be concerned about?
A3: The primary reactive species of concern are the highly reactive nitrene generated from the this compound itself, which can lead to non-specific cross-linking if it diffuses from the binding site, and ROS generated by the UV irradiation. Key ROS include hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can cause widespread oxidative damage to proteins.[6]
Q4: Can I use common buffers like Tris-HCl for my experiments?
A4: No, it is strongly recommended to avoid buffers containing primary amines, such as Tris or glycine.[2] The reactive nitrene intermediate can preferentially react with these primary amines, which will quench the desired photo-crosslinking reaction with the target protein.[2] Buffers like HEPES or phosphate-buffered saline (PBS) are more suitable alternatives.
Q5: Are there any other common lab reagents I should avoid?
A5: Yes, avoid thiol-containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your sample solutions before and during photoactivation.[2] These agents can reduce the azide group to an amine, rendering the this compound incapable of photoactivation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on preventing and identifying photo-oxidative damage.
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling of the target protein. | 1. Inactive this compound due to reduction of the azide group. 2. Quenching of the reactive nitrene. 3. Insufficient UV irradiation. | 1. Ensure no thiol-containing reducing agents (DTT, β-mercaptoethanol) are present.[2] 2. Use buffers without primary amines (e.g., HEPES, PBS instead of Tris).[2] 3. Optimize UV irradiation time and intensity. Use a UV lamp with an appropriate wavelength (typically 254-365 nm for aryl azides).[2][4] |
| High background or non-specific labeling. | 1. Photo-oxidative damage from ROS leading to non-specific protein modifications. 2. The reactive nitrene diffusing from the binding site and reacting with other proteins. 3. Hydrophobic interactions of the probe with non-target proteins. | 1. Include antioxidants/scavengers in your reaction mixture (see Table 1). 2. Minimize UV exposure time and keep the sample chilled on ice during irradiation to limit diffusion.[2] 3. Include a competition control by adding an excess of the unlabeled parent ligand (phlorizin) to confirm specific binding. |
| Protein aggregation or precipitation after UV irradiation. | 1. Extensive photo-oxidative damage and cross-linking. 2. Heat-induced denaturation from prolonged UV exposure. | 1. Reduce UV irradiation time and/or intensity. 2. Perform irradiation on ice or in a temperature-controlled cuvette.[2] 3. Add ROS scavengers to the buffer (see Table 1). |
| Inconsistent results between experiments. | 1. Variability in UV lamp output. 2. Degradation of this compound stock solution. 3. Inconsistent sample preparation. | 1. Regularly check the output of your UV lamp. 2. Aliquot and store the this compound stock solution protected from light and moisture according to the manufacturer's instructions. 3. Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions. |
Quantitative Data Summary
Table 1: Recommended Antioxidants and ROS Scavengers
| Compound | Target Species | Working Concentration (in vitro) | Notes |
| Ascorbic Acid (Vitamin C) | Hydroxyl radicals, Superoxide | 100 µM - 1 mM[7][8][9] | A water-soluble antioxidant. Can also absorb UV light, potentially offering a shielding effect.[10] Pre-treatment of cells with 100 µM has shown protective effects against UV-induced damage.[9] |
| Trolox (water-soluble Vitamin E analog) | Peroxyl radicals | 20 µM - 2 mM[5][7][8][11][12] | A potent inhibitor of membrane damage.[11][12] Can exhibit pro-oxidant effects at higher concentrations.[5] |
| Sodium Azide (NaN₃) | Singlet oxygen | 10 - 50 mM | Highly effective singlet oxygen quencher. Caution: Sodium azide is toxic. Handle with appropriate safety measures. |
| Dimethyl Sulfoxide (DMSO) | Hydroxyl radicals | 1 - 5% (v/v) | Can act as a hydroxyl radical scavenger. However, ensure it is compatible with your experimental system and does not interfere with protein function. |
Note: The optimal concentration of these agents should be empirically determined for each specific experimental system to ensure maximal protection without interfering with the photoaffinity labeling reaction.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling with this compound
-
Sample Preparation:
-
Prepare your protein sample (e.g., cell membrane fraction containing glucose transporters) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Crucially, ensure the buffer is free of primary amines and thiol-containing reagents. [2]
-
-
Incubation with this compound:
-
Add this compound to the protein sample at a final concentration typically in the low micromolar to nanomolar range (determine the optimal concentration empirically).
-
For a competition control, pre-incubate a parallel sample with a 100-fold molar excess of unlabeled phlorizin for 15-30 minutes before adding this compound.
-
Incubate the samples in the dark for 30-60 minutes at 4°C or room temperature to allow for binding.
-
-
Inclusion of Photoprotectants (Optional but Recommended):
-
If mitigating photo-oxidative damage is a priority, add a freshly prepared solution of an antioxidant like ascorbic acid or Trolox to the sample just before UV irradiation (refer to Table 1 for concentration ranges).
-
-
UV Irradiation:
-
Place the samples in a quartz cuvette or on a suitable plate on ice.[2]
-
Irradiate the samples with a UV lamp (e.g., 254 nm or 365 nm) at a fixed distance.
-
The optimal irradiation time can range from 1 to 20 minutes and should be determined empirically by assessing labeling efficiency versus protein degradation.
-
-
Quenching of Unreacted Probe (Optional):
-
To quench any remaining reactive nitrene, a scavenger solution (e.g., dithiothreitol, to a final concentration of 50 mM) can be added after the UV irradiation is complete.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and autoradiography (if using a radiolabeled probe) or Western blotting with an antibody against the target protein or a tag.
-
Compare the labeling intensity between the sample, the competition control, and a sample not exposed to UV light.
-
Protocol 2: Quantification of Protein Carbonyls (DNPH Assay)
This protocol provides a method to assess the extent of protein oxidation.[13][14][15][16]
-
Sample Preparation:
-
After the photoaffinity labeling experiment, take an aliquot of the protein sample (typically 1-10 mg/mL).
-
-
Derivatization with DNPH:
-
Add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2 M HCl to the protein sample.
-
Incubate in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add an equal volume of 20% (w/v) trichloroacetic acid (TCA) to the sample.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Washing:
-
Discard the supernatant. Wash the protein pellet with 1 mL of a 1:1 (v/v) solution of ethanol (B145695) and ethyl acetate (B1210297) to remove free DNPH.
-
Vortex and centrifuge at 10,000 x g for 10 minutes. Repeat this wash step two more times.
-
-
Solubilization and Measurement:
-
After the final wash, dissolve the protein pellet in 6 M guanidine (B92328) hydrochloride in 20 mM potassium phosphate (B84403) (pH 2.3).
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the supernatant at 370 nm in a spectrophotometer.
-
-
Calculation:
-
The carbonyl content can be calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
-
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
A troubleshooting workflow for diagnosing and mitigating non-specific binding.
Signaling Pathway of Glucose Transport via SGLT and GLUT
Simplified signaling pathways for glucose uptake via SGLT and GLUT transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Navigating the Pathways of Glucose to Enhance Metabolic Health - Be part of the knowledge - ReachMD [reachmd.com]
- 7. Trolox and Ascorbic Acid Reduce Direct and Indirect Oxidative Stress in the IPEC-J2 Cells, an In Vitro Model for the Porcine Gastrointestinal Tract | PLOS One [journals.plos.org]
- 8. Trolox and Ascorbic Acid Reduce Direct and Indirect Oxidative Stress in the IPEC-J2 Cells, an In Vitro Model for the Porcine Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoprotective Effect of Ascorbic Acid and Rutin against Oxidative Changes in the Proteome of Skin Fibroblasts Cultured in a Three-Dimensional System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oxidative stress-induced apoptosis prevented by Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing the rearrangement of the reactive nitrene intermediate from 4-Azidophlorizin.
Welcome to the technical support center for researchers utilizing 4-azidophlorizin as a photoaffinity label. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the rearrangement of the reactive nitrene intermediate and achieve successful labeling of your target protein, such as the sodium-glucose cotransporter (SGLT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in photoaffinity labeling?
This compound is a derivative of phlorizin (B1677692), a well-known competitive inhibitor of sodium-glucose cotransporters (SGLTs). It is designed as a photoaffinity label, a powerful tool to identify and study ligand-binding proteins.[1][2][3][4] The key components of this compound are the phlorizin moiety, which provides the binding affinity and specificity for the glucose transporter, and the aryl azide (B81097) group, which is a photoreactive functional group.[5] Upon irradiation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can form a covalent bond with amino acid residues in the binding site of the target protein.[6][7] This permanent "labeling" allows for the identification and characterization of the transporter protein.
Q2: What is the primary challenge when using this compound?
The primary challenge is controlling the reactivity of the nitrene intermediate generated upon photolysis. The desired outcome is the direct insertion of the nitrene into C-H or N-H bonds within the binding site of the target protein. However, the singlet nitrene can undergo rearrangement to a less reactive, longer-lived dehydroazepine intermediate.[2][8] This rearrangement can lead to a decreased labeling efficiency and an increased risk of non-specific labeling, as the rearranged intermediate has a longer lifetime and can diffuse out of the binding site before reacting.[2]
Q3: What are the key factors that influence the rearrangement of the nitrene intermediate?
Several experimental parameters can influence the balance between direct insertion and rearrangement of the aryl nitrene:
-
Substituents on the aryl ring: The substitution pattern on the phenyl ring of the azide can influence the nitrene's reactivity. For instance, perfluorination of the phenyl azide ring has been shown to suppress rearrangement.[9][10]
-
Wavelength and duration of photolysis: Aryl azides are typically activated by UV light in the range of 260-365 nm.[11] The choice of wavelength and irradiation time is a trade-off between efficient azide activation and potential photodamage to the biological sample.[9]
-
Solvent and buffer composition: The chemical environment can affect the nitrene's reaction pathway. Protic solvents or buffers containing primary amines (like Tris) can react with and quench the reactive intermediates.[12]
-
Temperature: Lower temperatures can help to stabilize the probe-target interaction and may influence the rate of rearrangement versus insertion.
Q4: How can I detect and quantify the labeling of my target protein?
Typically, a radiolabeled or biotinylated version of this compound is used. After photolabeling and separation of proteins by SDS-PAGE, the labeled protein can be detected by autoradiography (for radiolabels) or by western blotting with streptavidin-HRP (for biotin (B1667282) tags). Quantification can be performed using densitometry on the resulting bands. To confirm specific labeling, competition experiments are crucial, where the labeling is performed in the presence of an excess of the non-photoreactive parent compound, phlorizin.[9] A significant reduction in the labeling signal in the presence of the competitor indicates specific binding to the target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling of Target Protein | 1. Inefficient photolysis: Insufficient UV light intensity or duration. 2. Degradation of this compound: The azide group may have been reduced to an amine. 3. Low affinity of the probe: The modification of phlorizin may have reduced its binding affinity. 4. Inappropriate buffer conditions: Presence of quenching agents (e.g., Tris, DTT).[12] | 1. Optimize photolysis time and the distance to the UV lamp. Ensure the UV lamp is emitting at the correct wavelength (260-365 nm). 2. Handle the probe in low light conditions. Avoid reducing agents in all buffers.[12] 3. Confirm the binding affinity of your this compound batch through competitive binding assays with radiolabeled phlorizin. 4. Use buffers without primary amines (e.g., HEPES, phosphate). |
| High Background/Non-specific Labeling | 1. Excessive probe concentration: Leads to labeling of low-affinity or non-specific sites. 2. Prolonged photolysis time: Increases the chance of random collisions and reactions. 3. Nitrene rearrangement: The longer-lived rearranged species diffuses and reacts non-specifically.[2] 4. Hydrophobic interactions: The probe may stick non-specifically to abundant proteins or the reaction vessel. | 1. Titrate the this compound concentration to find the optimal balance between specific and non-specific labeling. 2. Reduce the photolysis time. 3. Optimize conditions to favor direct insertion (see experimental protocols below). Consider using scavengers like aniline (B41778) or triethylamine (B128534) to quench non-specifically bound reactive intermediates. 4. Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers. Pre-clear the lysate with beads to remove proteins that bind non-specifically.[13] |
| Multiple Labeled Bands | 1. The target protein has multiple subunits or is part of a complex. 2. Proteolytic degradation of the target protein. 3. Non-specific labeling of abundant proteins. | 1. This may be an expected result. Use antibodies specific to different potential subunits for identification. 2. Add a protease inhibitor cocktail to all buffers during sample preparation and labeling. 3. Perform competition experiments with excess phlorizin. Only bands that disappear or are significantly reduced are specific. |
Data Presentation
Table 1: Expected Outcome of Experimental Modifications on this compound Labeling
| Parameter | Modification | Expected Effect on Specific Labeling | Expected Effect on Nitrene Rearrangement | Rationale |
| Photolysis Time | Increase | Increase (up to a saturation point) | No direct effect, but longer time allows more rearranged species to react | More azide is converted to nitrene. |
| Probe Concentration | Increase | Increase, then plateau | No direct effect | Saturates the specific binding sites. |
| Temperature | Decrease | May Increase | May Decrease | Stabilizes the probe-target complex; may disfavor the rearrangement pathway. |
| Scavenger (e.g., Aniline) | Addition | Decrease | No direct effect on rearrangement, but scavenges rearranged species | Quenches reactive intermediates that are not protected within the binding site. |
| Buffer | HEPES/Phosphate vs. Tris | Increase | No direct effect | Tris contains a primary amine that can quench the reactive nitrene.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminophlorizin (B1140204) (Constructed Protocol)
This protocol is based on standard methods for the synthesis of aryl azides from aryl amines.[8][14][15][16] Safety Note: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
4-Aminophlorizin
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
Dissolve 4-aminophlorizin (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the 4-aminophlorizin solution, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for 30 minutes.
-
-
Azidation:
-
Dissolve sodium azide (1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution from the previous step. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Photoaffinity Labeling of SGLT with this compound
This protocol provides a general framework. Optimal conditions (e.g., probe concentration, photolysis time) should be determined empirically.
Materials:
-
Membrane preparation containing the target glucose transporter (e.g., brush border membrane vesicles)
-
This compound (stock solution in DMSO or ethanol)
-
Phlorizin (for competition experiment)
-
Labeling buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Wash buffer (e.g., labeling buffer with 0.05% Tween-20)
-
Protease inhibitor cocktail
-
UV lamp (e.g., handheld mineral lamp or a Rayonet reactor with 254 nm or 300 nm bulbs)
-
Quartz cuvettes or microcentrifuge tubes
-
Ice bath
-
SDS-PAGE reagents
-
Detection reagents (e.g., for autoradiography or western blotting)
Procedure:
-
Binding:
-
In microcentrifuge tubes on ice, combine the membrane preparation (e.g., 50-100 µg of total protein) with the labeling buffer. Add protease inhibitors.
-
For competition controls, add a 100-fold molar excess of phlorizin and incubate for 10 minutes on ice.
-
Add this compound to the desired final concentration (e.g., in the range of its Kd). Keep all samples in the dark or under dim light from this point forward.
-
Incubate on ice for 30-60 minutes to allow for binding equilibrium to be reached.
-
-
Photolysis:
-
Place the open tubes on ice at a fixed distance from the UV lamp.
-
Irradiate for a predetermined time (e.g., 5-30 minutes). The optimal time should be determined empirically.
-
-
Quenching and Sample Preparation:
-
After photolysis, quench any remaining reactive species by adding a sample buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with β-mercaptoethanol or DTT).
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Analyze the gel by autoradiography (if using a radiolabeled probe) or transfer to a membrane for western blot analysis with a streptavidin conjugate (if using a biotinylated probe).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]this compound, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 5. benchchem.com [benchchem.com]
- 6. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 16. benchchem.com [benchchem.com]
Addressing the issue of water quenching the reactive carbene in labeling experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of water quenching the reactive carbene in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is carbene quenching and why is it a problem in aqueous labeling experiments?
A1: Carbenes are highly reactive species with an extremely short lifetime, often used in photoaffinity labeling to form covalent bonds with nearby molecules.[1][2] In their singlet state, carbenes have an empty p-orbital, making them electrophilic and highly susceptible to reaction with nucleophiles.[3] Water, being a polar protic solvent, acts as a nucleophile and reacts with the singlet carbene through insertion into the O-H bond.[1] This process, known as water quenching, consumes the carbene before it can react with the target biomolecule, leading to low labeling efficiency and the formation of undesired byproducts.[1] The half-life of a carbene in water can be on the order of nanoseconds, making quenching a significant challenge in aqueous environments typical for biological experiments.
Q2: What are the primary carbene precursors used in labeling experiments?
A2: The two major classes of carbene precursors are diazirines and diazo compounds.[1] Upon photolysis with UV light (typically around 350-380 nm), these precursors release nitrogen gas to generate a highly reactive carbene.[1] Diazirines are often preferred as they are generally more stable than diazo compounds and can generate carbenes with higher efficiency.[1] Trifluoromethyl-substituted diazirines are commonly employed in photoaffinity probes.
Q3: How does the spin state of the carbene (singlet vs. triplet) affect its reactivity and susceptibility to water quenching?
A3: Carbenes can exist in two spin states: singlet and triplet. Singlet carbenes, with paired electrons in one orbital, are highly reactive and readily insert into O-H bonds, making them very susceptible to quenching by water.[1] Triplet carbenes, which have two unpaired electrons in different orbitals, are generally more stable in the gaseous state and react via a stepwise radical mechanism.[1] While triplet carbenes are less reactive with water, the reactive species in diazirine-based photolabeling are primarily singlet carbenes and diazo compounds.[1]
Troubleshooting Guide
Problem 1: Low or no labeling of the target protein.
| Possible Cause | Suggested Solution |
| Water Quenching of Carbene: The highly reactive carbene is quenched by water before it can label the target protein. | 1. Optimize Local Probe Concentration: Increase the effective concentration of the carbene precursor around the target protein. This can be achieved by using a high-affinity ligand to deliver the diazirine probe to the binding site. 2. Use Photocatalysis: Employ a photocatalytic system (e.g., using an iridium or osmium catalyst) to generate the carbene in close proximity to the target.[4][5][6] This localized generation minimizes diffusion and reaction with bulk water. 3. Consider Solvent Additives: While challenging in cellular systems, for in vitro experiments, consider the use of co-solvents that are less reactive towards carbenes. Halogenated solvents have been shown to stabilize singlet carbenes.[3] 4. Use Deuterated Water (D₂O): While not a complete solution, the kinetic isotope effect may slightly slow down the O-D bond insertion compared to O-H insertion, potentially offering a marginal improvement in labeling efficiency. |
| Inefficient Photolysis: The diazirine precursor is not being efficiently converted to the carbene. | 1. Check UV Lamp: Ensure the UV lamp is emitting at the correct wavelength (typically ~350-380 nm for diazirines) and has sufficient power.[1] 2. Optimize Irradiation Time: The optimal irradiation time depends on the light source, distance to the sample, and the specific diazirine compound.[7] Perform a time-course experiment to determine the optimal exposure time. 3. Sample Container: Use UV-transparent materials like quartz cuvettes for irradiation. |
| Probe Design Issues: The linker between the ligand and the diazirine is too long or too short, or the diazirine is sterically hindered from accessing the target. | 1. Vary Linker Length: Synthesize and test probes with different linker lengths to optimize the distance between the binding site and the carbene insertion site. 2. Reposition the Diazirine: If possible, move the diazirine to a different position on the ligand that is predicted to be closer to the target protein upon binding. |
Problem 2: High background or non-specific labeling.
| Possible Cause | Suggested Solution |
| Hydrolysis of the Diazirine Precursor: The diazirine probe is not stable under the experimental conditions. | 1. Check Probe Stability: Assess the stability of your specific diazirine probe at the experimental pH and temperature. 2. Minimize Incubation Time: Reduce the incubation time of the probe with the biological sample before photoactivation. |
| Reaction of Diazo Intermediate: Upon photolysis, diazirines can isomerize to a diazo intermediate, which can react with nucleophilic residues, particularly acidic ones (Asp, Glu), leading to non-specific labeling.[8] | 1. Control pH: Alkyl diazo intermediates are more reactive with protonated carboxylic acids. Adjusting the pH may help to minimize this side reaction.[8] 2. Use Aryl-fluorodiazirines: These precursors are reported to react primarily through the carbene intermediate, reducing the contribution from the diazo intermediate.[8] |
| Non-specific Binding of the Probe: The probe itself binds non-specifically to other proteins or cellular components. | 1. Include a Control Probe: Synthesize and test a control probe that has the diazirine moiety but lacks the high-affinity ligand for the target protein.[7] 2. Blocking Agents: Use blocking agents like bovine serum albumin (BSA) to reduce non-specific binding to surfaces and other proteins.[9] 3. Washing Steps: Increase the number and stringency of washing steps after probe incubation and before photolysis to remove unbound probe.[10] |
Quantitative Data Summary
Table 1: Factors Influencing Carbene Labeling Efficiency.
| Parameter | Observation | Implication for Experiment Design | Reference |
| Solvent | Halogenated solvents can stabilize singlet carbenes and retard intersystem crossing. | For in vitro experiments, consider using buffered solutions with co-solvents if compatible with the biological system. | [3] |
| Carbene Precursor | Aryl-fluorodiazirines primarily react via a carbene intermediate, whereas alkyl diazirines can form a reactive diazo intermediate leading to preferential labeling of acidic residues. | The choice of diazirine will influence the labeling profile. Aryl-fluorodiazirines may provide more indiscriminate labeling. | [8] |
| Photocatalysis | Localized carbene generation via photocatalysis can achieve a labeling radius of up to ~110 Å. | This method is highly effective for mapping proximal protein neighbors and overcoming diffusion-limited quenching. | [4][11] |
| pH | Labeling from alkyl diazirines is pH-dependent due to the reactivity of the diazo intermediate with protonated carboxylic acids. | The experimental pH should be carefully controlled and optimized. | [8] |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling with a Diazirine Probe
-
Sample Preparation: Prepare the biological sample (e.g., purified protein, cell lysate, or intact cells) in a suitable buffer (e.g., PBS).
-
Probe Incubation: Add the diazirine-containing photoaffinity probe to the sample at a predetermined concentration. Incubate for a sufficient time to allow binding to the target. It is recommended to perform this step in the dark or under dim light to prevent premature photolysis.
-
Removal of Unbound Probe: (Optional but recommended) Remove unbound probe by a suitable method such as size-exclusion chromatography, dialysis, or washing (for cells).
-
Photolysis: Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined time. The sample should be kept cool during irradiation to prevent thermal denaturation.
-
Control Experiment: Prepare a control sample that is not subjected to UV irradiation to assess non-covalent binding and background.
-
Analysis: Analyze the sample for covalent labeling of the target protein. This can be done by various methods depending on the probe design, such as fluorescence scanning (if the probe is fluorescent), Western blotting (if the probe has a tag like biotin), or mass spectrometry for identifying the precise labeling sites.
Protocol 2: Photocatalytic Carbene Labeling in Live Cells (μMap Adaptation)
-
Cell Culture: Culture cells of interest to an appropriate confluency.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest.
-
Secondary Antibody-Photocatalyst Conjugate Incubation: Incubate the cells with a secondary antibody conjugated to a photocatalyst (e.g., an iridium complex) that binds to the primary antibody.
-
Diazirine Probe Addition: Add the biotin-diazirine probe to the cell culture medium.
-
Photocatalysis: Illuminate the cells with light of the appropriate wavelength (e.g., blue light for many iridium catalysts) for a specified duration (e.g., 5-15 minutes).[4]
-
Cell Lysis and Biotinylated Protein Enrichment: After labeling, wash the cells, lyse them, and enrich for biotinylated proteins using streptavidin beads.
-
Mass Spectrometry Analysis: Digest the enriched proteins and analyze by LC-MS/MS to identify the labeled proteins and map the labeling sites.
Visualizations
Experimental Workflow for Photoaffinity Labeling
Caption: A generalized experimental workflow for photoaffinity labeling.
Carbene Reaction Pathway and Water Quenching
Caption: The photochemical generation of a reactive carbene and its competing reaction pathways.
Troubleshooting Logic for Low Labeling Yield
Caption: A decision tree for troubleshooting low labeling efficiency in carbene-based experiments.
References
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoproximity Labeling from Single Catalyst Sites Allows Calibration and Increased Resolution for Carbene Labeling of Protein Partners In Vitro and on Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. arp1.com [arp1.com]
- 11. pubs.acs.org [pubs.acs.org]
Best practices for handling and storing 4-Azidophlorizin to maintain stability.
This technical support center provides best practices for handling and storing 4-Azidophlorizin to ensure its stability and performance in research applications.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide addresses common issues related to its handling and storage.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or no biological activity of this compound | Degradation of the compound: Improper storage temperature, exposure to light, or moisture can lead to the breakdown of this compound. | - Verify Storage Conditions: Ensure the solid compound is stored at -20°C under an inert atmosphere. - Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible. - Protect from Light: Handle the solid and its solutions in low-light conditions and store solutions in amber vials or containers wrapped in aluminum foil. |
| Inconsistent experimental results | Incomplete solubilization or precipitation: this compound has limited solubility in some solvents. | - Ensure Complete Dissolution: Gently warm the solution and vortex to ensure the compound is fully dissolved before use. - Check for Precipitates: Visually inspect the solution for any precipitates before each use. If present, warm and vortex the solution again. |
| High background in photoaffinity labeling experiments | Non-specific binding or aggregation: This can be caused by using old or degraded compound. | - Use Fresh Compound: Prepare new stock solutions from solid this compound. - Filter the Solution: If aggregation is suspected, filter the solution through a 0.22 µm syringe filter before use. |
| Color change of the solid compound (darkening) | Oxidation or degradation: Exposure to air and light over time can cause the off-white to orange solid to darken. | - Assess Compound Quality: A significant color change may indicate degradation. Consider using a fresh batch of the compound for sensitive experiments. - Proper Storage: Always store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon receipt?
A1: Solid this compound should be stored at -20°C under an inert atmosphere.[1] For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For most biological applications, DMSO is the preferred solvent for creating high-concentration stock solutions.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in small aliquots in tightly sealed amber vials at -20°C to protect from light and prevent multiple freeze-thaw cycles. It is generally recommended to use these solutions for up to one month.
Q4: Is this compound sensitive to light?
A4: Yes. As an azide-containing compound, this compound is potentially light-sensitive. It is crucial to protect both the solid compound and its solutions from light to prevent photodegradation. Handle the compound in a dark or low-light environment and use amber-colored or foil-wrapped containers for storage.
Q5: What is the expected shelf-life of solid this compound?
A5: When stored correctly at -20°C under an inert atmosphere and protected from light, the solid compound is expected to be stable for at least one to two years. However, it is always best to refer to the manufacturer's expiration date.
Quantitative Stability Data
The following table provides estimated stability data for this compound under various conditions. Please note that these are general guidelines, and stability can be influenced by various factors, including the specific experimental conditions.
| Condition | Solvent | Temperature | Estimated Stability |
| Solid | N/A | -20°C (under inert gas, protected from light) | ≥ 1 year |
| Solid | N/A | 4°C (protected from light) | Up to 6 months |
| Solution | DMSO | -20°C (in aliquots, protected from light) | Up to 1 month |
| Solution | Methanol | -20°C (in aliquots, protected from light) | Up to 1 month |
| Solution | Aqueous Buffer (pH 7.4) | 4°C (protected from light) | < 24 hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general method to assess the stability of this compound in a specific solvent and at a given temperature over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Amber HPLC vials
-
Temperature-controlled storage unit (e.g., refrigerator, freezer)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen HPLC-grade solvent to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and the peak area of the intact this compound. This will serve as the time-zero reference.
-
-
Storage of Aliquots:
-
Dispense the remaining stock solution into several amber HPLC vials, ensuring each vial is tightly sealed.
-
Store these vials at the desired temperature (e.g., 4°C or -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Dilute and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero.
-
Calculate the percentage of the remaining compound at each time point.
-
A significant decrease in the peak area and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Best practices for storing solid and solution forms of this compound to ensure stability.
References
How to choose the right linker length for modified 4-Azidophlorizin probes.
This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the right linker length for modified 4-Azidophlorizin probes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the role of a linker in a this compound probe?
A1: A linker in a this compound probe serves as a spacer between the this compound pharmacophore, which binds to the target protein (e.g., SGLT1/2), and a reporter tag (e.g., biotin (B1667282) or a fluorophore).[1][2] This spatial separation is crucial for minimizing steric hindrance, which could otherwise interfere with the binding of the probe to its target or the detection of the reporter tag. The linker's length and composition can also influence the probe's overall physicochemical properties, such as solubility and cell permeability.[3][4]
Q2: How does linker length impact the binding affinity of the this compound probe?
A2: The optimal linker length is critical for maintaining high binding affinity. A linker that is too short may cause steric clashes between the reporter tag and the target protein, thereby reducing the probe's binding affinity.[5] Conversely, an excessively long linker might lead to increased non-specific binding or adopt a conformation that is unfavorable for target engagement.[6] The ideal linker length creates a balance, allowing the this compound moiety to bind effectively to its target without interference from the reporter tag. For some biological systems, an optimal linker length has been identified to maximize efficacy.[7]
Q3: What are the most common types of linkers used for photoaffinity probes?
A3: Polyethylene glycol (PEG) and alkyl chains are the most common linkers. PEG linkers are hydrophilic and can improve the solubility and reduce non-specific binding of hydrophobic probes.[4][8] Alkyl chains are more hydrophobic and their properties can influence cell membrane permeability. The choice between these depends on the specific application and the properties of the target protein.
Q4: How does linker composition affect probe performance?
A4: Linker composition, particularly its hydrophilicity or hydrophobicity, plays a significant role in the probe's overall performance.
-
Hydrophilic Linkers (e.g., PEG): These are generally preferred as they can increase the aqueous solubility of the probe, which is particularly beneficial for probes with hydrophobic components.[9] They also tend to reduce non-specific binding to cellular components.[10]
-
Hydrophobic Linkers (e.g., alkyl chains): These can enhance cell membrane permeability, which may be advantageous for targeting intracellular proteins. However, they can also increase the risk of non-specific hydrophobic interactions and aggregation.[4][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with modified this compound probes.
| Problem | Potential Cause | Suggested Solution |
| No or poor degradation of the target protein. | 1. Suboptimal linker length: The linker may be too short, causing steric hindrance, or too long, preventing the formation of a stable probe-target complex.[12] | 1. Synthesize and test a series of probes with varying linker lengths (e.g., PEG2, PEG4, PEG8) to empirically determine the optimal length.[9] |
| 2. Poor cell permeability: The probe may not be reaching its intracellular target in sufficient concentrations.[4] | 2. Modify the linker to improve its physicochemical properties (e.g., by incorporating more hydrophobic or hydrophilic moieties as needed). Perform a cell permeability assay to assess membrane transport. | |
| High non-specific binding. | 1. Hydrophobic linker: The linker may be too hydrophobic, leading to non-specific interactions with cellular proteins and lipids.[10] | 1. Switch to a more hydrophilic linker, such as a PEG linker, to reduce non-specific binding.[8] |
| 2. Linker is too long: An excessively long and flexible linker can increase the likelihood of random interactions with off-target proteins. | 2. Test probes with shorter linkers to reduce the radius of non-specific interactions. | |
| Low labeling efficiency. | 1. Steric hindrance: The linker may be too short, preventing the photoreactive group from reaching and reacting with the target protein. | 1. Increase the linker length to provide more flexibility and distance between the pharmacophore and the photoreactive group. |
| 2. Probe aggregation: A hydrophobic linker may cause the probe to aggregate, reducing its effective concentration. | 2. Use a more soluble linker, such as PEG, or modify the experimental buffer to include detergents or other solubilizing agents.[9] | |
| Probe instability or degradation. | 1. Linker chemistry: Certain linker chemistries may be susceptible to cleavage by cellular enzymes. | 1. Choose a more stable linker chemistry, such as an ether-based PEG linker, which is generally resistant to enzymatic degradation.[13] |
Data Presentation
The selection of a linker for your this compound probe should be guided by empirical data. Below is a table summarizing the potential impact of linker length and type on key performance parameters.
| Parameter | Short Linker (e.g., PEG2-4) | Medium Linker (e.g., PEG6-12) | Long Linker (e.g., PEG24+) | Key Findings & References |
| Binding Affinity | May be reduced due to steric hindrance. | Often optimal, balancing separation and proximity. | Can be reduced if the linker is too flexible or interacts non-specifically. | Optimal linker length is target-dependent and requires empirical determination.[6][7] |
| Solubility | Modest improvement for hydrophobic probes. | Good balance of solubility enhancement and size. | Significant improvement in aqueous solubility. | Longer PEG chains enhance hydrophilicity.[8][9] |
| Cellular Uptake | May be higher for hydrophobic linkers. | Variable, depends on overall probe properties. | Generally reduced for PEG linkers due to "stealth" properties. | Increasing PEG length can reduce non-specific cellular uptake.[9] |
| Non-specific Binding | Can be high if the linker is hydrophobic. | Generally lower with hydrophilic linkers. | Minimized with longer PEG linkers. | Linear linkers may have a greater tendency for non-specific binding than branched ones.[10] |
| Labeling Efficiency | Potentially low if steric hindrance is an issue. | Often optimal. | May decrease if the linker is too long and flexible. | Requires sufficient length to position the photoreactive group correctly. |
Experimental Protocols
Protocol 1: Synthesis of a PEGylated this compound Probe
This protocol provides a general methodology for conjugating a PEG linker to this compound. The specific reaction conditions may need to be optimized based on the chosen PEG linker and its reactive groups.
-
Objective: To synthesize a this compound probe with a PEG linker.
-
Methodology:
-
Functionalization of this compound: Introduce a reactive functional group (e.g., a carboxylic acid or an amine) onto the this compound molecule at a position that does not interfere with its binding to the target protein. This can be achieved through standard organic synthesis methods.
-
Activation of the Linker: Use a heterobifunctional PEG linker with an amine-reactive group (e.g., NHS ester) on one end and a group for reporter tag conjugation (e.g., an azide (B81097) or alkyne for click chemistry) on the other.
-
Conjugation: React the functionalized this compound with the activated PEG linker in an appropriate solvent (e.g., DMF or DMSO) with a suitable base (e.g., DIPEA).
-
Purification: Purify the resulting conjugate using techniques such as HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final probe using mass spectrometry and NMR.
-
Protocol 2: In Vitro Binding Affinity Assay
This protocol describes how to assess the binding affinity of different linker-modified this compound probes to their target protein.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of the probes.
-
Methodology:
-
Prepare Target Protein: Use cells or membrane vesicles known to express the target SGLT protein.
-
Competition Binding Assay:
-
Incubate the protein preparation with a known radiolabeled ligand for the target (e.g., [3H]-phlorizin).
-
Add increasing concentrations of the unlabeled, linker-modified this compound probes.
-
After incubation, separate the bound and free radioligand (e.g., by filtration).
-
Measure the amount of bound radioactivity.
-
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor probe. Fit the data using a suitable binding model to calculate the IC50, from which the Ki can be determined.
-
Visualizations
References
- 1. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of phlorizin derivatives and their inhibitory effect on the renal sodium/D-glucose cotransport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Binding Affinity: 4-Azidophlorizin versus Phlorizin
In the landscape of molecular probes for studying glucose transport, both phlorizin (B1677692) and its derivative, 4-Azidophlorizin, serve as critical tools for researchers. While phlorizin is a well-established competitive inhibitor of sodium-glucose cotransporters (SGLTs), this compound offers the additional functionality of being a photoaffinity label. This guide provides a detailed comparison of the binding affinities of these two compounds to their primary targets, SGLT1 and SGLT2, supported by experimental data and protocols.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and phlorizin have been determined using various experimental models. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
| Compound | Target | Species/System | Binding Constant | Value (nM) |
| Phlorizin | hSGLT1 | Human | Kᵢ | 300[1] |
| hSGLT2 | Human | Kᵢ | 39[1] | |
| hSGLT1 | Human | Kᵢ | 140[2] | |
| hSGLT2 | Human | Kᵢ | 12[2] | |
| hSGLT1 | Human | IC₅₀ | 290[2] | |
| hSGLT2 | Human | IC₅₀ | 21[2] | |
| This compound | SGLT | Rat Kidney Vesicles | Kᵢ, K'd, K''ᵢ | 3200-5200[3] |
| SGLT | Rabbit Intestinal/Kidney Vesicles | Kᵢ | ~15-20x higher than in rat[3] |
hSGLT refers to human sodium-glucose cotransporter. K'd refers to the dissociation constant. K''i refers to the constant for fully-competitive inhibition of specific [³H]phlorizin binding.
The data indicates that phlorizin generally exhibits a higher affinity for SGLT2 over SGLT1.[1][2] In rat kidney vesicles, this compound was found to have a binding affinity nearly identical to that of phlorizin.[3] However, in rabbit-derived vesicles, its affinity was noted to be significantly lower.[3]
Mechanism of Action and Inhibition
Phlorizin and its analogs act as competitive inhibitors of SGLTs.[1] The glucose moiety of phlorizin binds to the glucose-binding site on the transporter, while the aglycone portion, phloretin, interacts with an adjacent site.[4] This binding action physically occludes the transporter, preventing the translocation of glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [논문]this compound, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 4. Forskolin photoaffinity labels with specificity for adenylyl cyclase and the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Azidophlorizin and Phloretin in the Inhibition of Glucose Transport
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential inhibitory mechanisms of 4-Azidophlorizin and phloretin (B1677691) on glucose transport, supported by experimental data and protocols.
This guide provides a comprehensive comparison of this compound and phloretin, two related compounds that exhibit distinct inhibitory effects on glucose transport. While both molecules are derivatives of the natural dihydrochalcone (B1670589) phlorizin (B1677692), their structural differences lead to varied specificities and potencies against the two major families of glucose transporters: the sodium-dependent glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). Understanding these differences is crucial for their application as research tools and for the development of targeted therapeutic agents.
Executive Summary
This compound, a photoactivatable derivative of phlorizin, primarily functions as a high-affinity ligand and photoaffinity label for SGLT proteins, particularly SGLT1 and SGLT2. Its mechanism involves covalent modification of the transporter upon photoactivation, making it an invaluable tool for identifying and characterizing these proteins. In contrast, phloretin, the aglycone of phlorizin, acts as a competitive inhibitor of both SGLT and GLUT transporters, with a noted preference for the latter, including GLUT1 and GLUT2. Its inhibitory action is generally weaker than that of phlorizin and its derivatives on SGLTs.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and phloretin against various glucose transporters. It is important to note that the data is compiled from different studies using varied experimental systems, which may influence the absolute values.
| Compound | Transporter | Species/System | Inhibition Parameter | Value | Reference(s) |
| This compound | SGLT | Rat Kidney Brush Border Membranes | K'i | 3.2 - 5.2 µM | [1] |
| SGLT | Rabbit Intestine Brush Border Membranes | K'i | ~60 - 100 µM | [1] | |
| Phloretin | SGLT1 | Human | Ki | 32.28 µM | [2] |
| SGLT2 | Human | - | Weaker than phlorizin | [2] | |
| GLUT1 | - | Competitive Inhibitor | - | [3] | |
| GLUT2 | - | Inhibitor | - | [4] | |
| GLUT4 | - | IC50 | 9.4 µM | [5] |
Mechanisms of Inhibition
The distinct mechanisms of action of this compound and phloretin are rooted in their chemical structures.
This compound: As a derivative of phlorizin, it retains the core structure that confers affinity for the SGLT family of transporters. The key feature of this compound is the presence of an azido (B1232118) group, which is photoreactive. In the dark, it binds reversibly to the transporter. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which then forms a covalent bond with nearby amino acid residues in the transporter protein. This irreversible binding makes it an excellent tool for photoaffinity labeling to identify and study the structure of SGLT proteins.
Phloretin: Lacking the glucose moiety of phlorizin, phloretin exhibits a broader spectrum of inhibition. It acts as a competitive inhibitor at the glucose binding site of both SGLT and GLUT transporters.[3] However, its affinity for SGLTs is generally lower than that of phlorizin and its derivatives.[2][6] Phloretin's ability to inhibit GLUT transporters, which are not significantly affected by phlorizin, makes it a useful tool for distinguishing between SGLT- and GLUT-mediated glucose transport.
Signaling Pathways and Transport Mechanisms
The following diagrams illustrate the inhibitory actions of this compound and phloretin on SGLT and GLUT-mediated glucose transport.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Glucose Uptake Assay (using 2-Deoxy-D-[3H]glucose)
This assay measures the rate of glucose transport into cells by using a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG). 2-DG is transported into the cell by glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped inside the cell. The accumulation of radioactivity inside the cells is proportional to the rate of glucose uptake.
Materials:
-
Cell line of interest (e.g., L6 skeletal muscle cells) cultured in appropriate media.[7]
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
2-deoxy-D-[3H]glucose.[7]
-
Insulin or other stimulators/inhibitors.
-
Lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.[7]
-
Starvation: Prior to the assay, wash the cells with serum-free medium and incubate for a defined period (e.g., overnight) to deplete intracellular glucose stores and increase transporter expression on the cell surface.[8]
-
Pre-incubation: Wash the cells with KRPH buffer and pre-incubate with or without the test inhibitors (this compound or phloretin) at various concentrations for a specified time.[7]
-
Uptake Initiation: Add KRPH buffer containing 2-deoxy-D-[3H]glucose (and inhibitors if applicable) to each well to initiate the uptake. The incubation time is critical and should be within the linear range of uptake (typically 5-15 minutes).[1][7]
-
Uptake Termination: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRPH buffer or PBS to remove extracellular tracer.[1]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).[1]
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. The inhibitory effect is calculated as the percentage reduction in glucose uptake in the presence of the inhibitor compared to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (the competitor, e.g., this compound or phloretin) by measuring its ability to displace a known radioligand from its binding site on the transporter.
Materials:
-
Membrane preparations from cells or tissues expressing the target transporter (e.g., brush border membrane vesicles).
-
Radioligand with known affinity for the transporter (e.g., [3H]phlorizin for SGLT).
-
Non-radiolabeled competitor (this compound or phloretin).
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and a fixed amount of membrane preparation with increasing concentrations of the non-radiolabeled competitor. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature depend on the specific transporter and ligands).
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Photoaffinity Labeling
This technique is used to covalently attach a photoreactive ligand (e.g., this compound) to its binding site on a target protein upon UV irradiation.
Materials:
-
Membrane preparation or intact cells expressing the target transporter.
-
Photoreactive probe (e.g., [3H]this compound).
-
UV light source (with appropriate wavelength for activating the azido group).
-
SDS-PAGE reagents and equipment.
-
Autoradiography or phosphorimaging system.
Procedure:
-
Binding: Incubate the membrane preparation or cells with the photoreactive probe in the dark to allow for specific binding to the target transporter. To determine specificity, parallel incubations can be performed in the presence of an excess of a non-photoreactive competitor (e.g., phlorizin) to block the specific binding sites.
-
Photolysis: Irradiate the samples with UV light for a specific duration to activate the azido group on the probe, leading to the formation of a reactive nitrene that covalently crosslinks to the transporter.
-
Sample Preparation: Quench any unreacted nitrene and prepare the samples for SDS-PAGE by solubilizing the proteins.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Detect the covalently labeled protein by autoradiography or phosphorimaging to visualize the radioactive band corresponding to the target transporter. The intensity of the labeled band should be reduced in the samples co-incubated with the competitor, confirming the specificity of the labeling.
Conclusion
This compound and phloretin, despite their structural similarities, exhibit distinct profiles in the inhibition of glucose transport. This compound serves as a high-affinity, specific tool for the irreversible labeling and identification of SGLT transporters. In contrast, phloretin acts as a broader-spectrum, reversible inhibitor affecting both SGLT and, more notably, GLUT transporters. The choice between these two compounds depends on the specific research question: this compound is ideal for structural and identification studies of SGLTs, while phloretin is more suited for functional studies aiming to differentiate between SGLT- and GLUT-mediated glucose transport. Further research involving direct comparative studies of these compounds on a wider range of glucose transporter isoforms would provide a more complete understanding of their inhibitory mechanisms and potential therapeutic applications.
References
- 1. 2-deoxy-D-[1,2-3H]-glucose uptake [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Plant-derived glucose transport inhibitors with potential antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide: 4-Azidophlorizin versus Diazirine-Based Photoaffinity Labels for Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding proteins, such as glucose transporters. This guide provides a detailed comparison of two common classes of photoaffinity labels used in glucose transporter research: the aryl azide-based probe 4-azidophlorizin and the more recent diazirine-based labels. We present a comprehensive analysis of their performance, supported by available experimental data, to assist researchers in selecting the most appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Diazirine-Based Labels |
| Photoreactive Group | Aryl Azide (B81097) | Diazirine |
| Primary Target(s) | Na+/glucose cotransporters (SGLT family) | Facilitative glucose transporters (GLUT family) |
| Reactive Intermediate | Nitrene | Carbene |
| Activation Wavelength | Typically < 300 nm | Typically 350-380 nm |
| Chemical Stability | Generally stable in the dark | Good stability in the dark |
| Off-Target Labeling | Information not readily available | Can exhibit non-specific labeling, with reactivity influenced by the diazirine type (alkyl vs. aryl) |
Performance and Experimental Data
Binding Affinity
| Photoaffinity Label | Transporter | Species | Preparation | Binding Constant |
| This compound | SGLT1 | Rat | Kidney Brush Border Membrane Vesicles | K'i: 3.2 - 5.2 µMK'd: 3.2 - 5.2 µMK''i: 3.2 - 5.2 µM[1] |
| 3-deoxy-3,3-azi-D-glucopyranose (3-DAG) | GLUT1 | Human | Resealed Erythrocyte Ghosts | Apparent Km: 3.2 mM[2] |
| D-Glucose (as inhibitor of 3-DAG) | GLUT1 | Human | Resealed Erythrocyte Ghosts | Apparent Ki: 11 mM[2] |
Note: K'i is the constant for fully-competitive inhibition of D-glucose uptake. K'd is the dissociation constant of radiolabeled this compound binding. K''i is the constant for fully-competitive inhibition of high-affinity phlorizin (B1677692) binding.
Experimental Considerations and Methodologies
The choice between this compound and a diazirine-based label will depend on the specific glucose transporter being studied and the experimental goals. Diazirines are generally favored for their smaller size and the generation of highly reactive carbenes upon photoactivation with longer wavelength UV light, which is less damaging to biological samples. However, they can exhibit a preference for labeling acidic amino acid residues, particularly alkyl diazirines, which react via a diazo intermediate.[3][4][5][6] Aryl diazirines tend to react more indiscriminately through a carbene intermediate.[3][4][5][6]
Information regarding the off-target effects of this compound is not well-documented in the available literature.
Experimental Workflow: Photoaffinity Labeling
The following diagram illustrates a general workflow for a photoaffinity labeling experiment.
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Experimental Protocols
1. Photoaffinity Labeling of SGLT1 with this compound (Adapted from Hosang et al., 1981)
This protocol is a generalized representation based on early studies of this compound.
-
Membrane Preparation: Prepare brush border membrane vesicles from the small intestine or kidney of the chosen animal model (e.g., rat, rabbit) according to established protocols.
-
Binding Assay (in dim light):
-
Incubate the membrane vesicles (typically 50-100 µg of protein) with varying concentrations of this compound in a buffer containing NaSCN to establish a sodium gradient.
-
To determine inhibitory constants (Ki), perform competitive binding assays with a radiolabeled ligand (e.g., [³H]phlorizin) or measure the inhibition of radiolabeled D-glucose uptake.
-
-
Photolabeling:
-
Incubate the membrane vesicles with radiolabeled this compound (e.g., [³H]this compound) in the presence or absence of a competing ligand (e.g., D-glucose or phlorizin) to assess specificity.
-
Irradiate the samples with a high-pressure mercury lamp or a similar UV source at a wavelength that activates the azide group (typically < 300 nm) for a specified duration on ice.
-
-
Analysis:
-
Quench the photoreaction.
-
Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled proteins by autoradiography or fluorography.
-
2. Photoaffinity Labeling of GLUT1 with a Diazirine-Based Probe (Generalized Protocol)
This protocol is a general guide for using diazirine-based glucose analogs.
-
Cell/Membrane Preparation: Use human erythrocytes, resealed ghosts, or other cells overexpressing the target glucose transporter (e.g., GLUT1).
-
Incubation:
-
Incubate the cells or membranes with the diazirine-based photoaffinity label (e.g., 3-DAG or a biotinylated derivative) in a suitable buffer. For competition experiments, include an excess of D-glucose or a known inhibitor like cytochalasin B.
-
-
Photolysis:
-
Irradiate the sample with a UV lamp at a wavelength of 350-380 nm for a defined period on ice.[7]
-
-
Analysis:
-
For Radiolabeled Probes: Lyse the cells, separate proteins by SDS-PAGE, and detect the labeled transporter via autoradiography.
-
For Biotinylated Probes: Lyse the cells and perform a pull-down assay using streptavidin-coated beads to enrich for the labeled transporter. The enriched proteins can then be detected by Western blotting using a specific antibody against the transporter.
-
Signaling Pathways and Logical Relationships
The interaction of these photoaffinity labels with glucose transporters can be conceptualized as a multi-step process.
Caption: Logical flow of a photoaffinity labeling experiment.
Conclusion
Both this compound and diazirine-based photoaffinity labels are valuable tools for studying glucose transporters. The choice of probe should be guided by the specific transporter of interest, with this compound being the established choice for SGLT family members and diazirine-based probes offering versatility for the GLUT family. While direct comparative data is limited, the information presented in this guide provides a foundation for researchers to make informed decisions based on the known properties and experimental considerations for each class of photoaffinity label. Future studies directly comparing the labeling efficiency and specificity of these probes on the same transporter would be highly beneficial to the field.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
A Comparative Analysis of Photoaffinity Probes: 4-Azidophlorizin vs. Benzophenone-Based Probes
In the field of chemical biology and drug discovery, photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-protein interactions. The choice of the photoreactive group is critical for the success of these experiments. This guide provides a detailed comparison between 4-Azidophlorizin, an aryl azide-based probe, and the more traditional benzophenone-based probes, offering researchers the data and protocols needed to select the appropriate tool for their studies.
Core Principles: A Tale of Two Photoreactive Moieties
This compound utilizes an aryl azide (B81097) group, while benzophenone (B1666685) probes incorporate a benzophenone moiety. Upon irradiation with UV light, these groups form highly reactive intermediates that covalently bind to nearby amino acid residues within the binding pocket of a target protein. However, the nature of these intermediates and the conditions required for their formation lead to significant differences in their application and performance. Aryl azides form a highly reactive nitrene, whereas benzophenones generate a triplet diradical.[1]
Comparative Performance and Characteristics
The selection of a photoaffinity probe is often a trade-off between various factors including size, reactivity, and activation wavelength. This compound, as an aryl azide, offers the advantage of a smaller photoreactive group, which is less likely to interfere with the binding of the phlorizin (B1677692) ligand to its target, such as the glucose transporter.[2][3] In contrast, the bulky nature of the benzophenone group can sometimes hinder the interaction between the probe's affinity component and the target protein.[1][3]
A key advantage of benzophenone probes is their activation at longer UV wavelengths (around 350-360 nm), which minimizes the risk of damage to biological molecules.[3][4] Aryl azides, including this compound, typically require shorter wavelengths (less than 300 nm) for activation, which can potentially be more damaging to proteins and other cellular components.[3][4]
However, benzophenone probes often necessitate longer irradiation times, which can lead to an increase in non-specific labeling.[1][3] The reactive triplet diradical formed by benzophenone is also known to preferentially react with C-H bonds.[5] The nitrene generated by aryl azides is highly reactive but can undergo rearrangement, which may decrease the overall yield of specific photolabeling.[1][3]
| Feature | This compound (Aryl Azide-Based) | Benzophenone-Based Probes |
| Photoreactive Group | Aryl Azide | Benzophenone |
| Reactive Intermediate | Nitrene[1] | Triplet Diradical[1] |
| Activation Wavelength | < 300 nm[3][4] | 350-360 nm[3][4] |
| Size of Photoreactive Group | Smaller, less steric hindrance[3] | Bulkier, potential for steric hindrance[1][3] |
| Irradiation Time | Generally shorter | Can require longer irradiation[1][3] |
| Potential for Non-Specific Labeling | Can occur due to rearrangement of nitrene[3][4] | Can increase with longer irradiation times[1][3] |
| Potential for Biomolecule Damage | Higher, due to shorter activation wavelength[1][3] | Lower, due to longer activation wavelength[1] |
| Chemical Stability | Relatively stable in the dark[3] | Generally inert to solvents[1] |
Experimental Protocols
General Protocol for Photoaffinity Labeling
The following is a generalized protocol for a photoaffinity labeling experiment. Specific conditions, such as probe concentration and irradiation time, should be optimized for each experimental system.
-
Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the photoaffinity probe (this compound or a benzophenone-based probe) in an appropriate buffer. This is typically done on ice or at 4°C for a duration ranging from 30 minutes to several hours to allow for binding to the target protein.
-
Competition Control (Optional but Recommended): In a parallel experiment, co-incubate the biological sample and the photoaffinity probe with an excess of a non-photoreactive competitor ligand. This will help to distinguish specific from non-specific labeling.
-
UV Irradiation: Irradiate the samples with UV light at the appropriate wavelength. For this compound, use a wavelength below 300 nm. For benzophenone-based probes, use a wavelength of 350-360 nm. The duration of irradiation should be optimized; it can range from a few minutes to over an hour.[6]
-
Analysis: Following irradiation, the covalently labeled proteins can be analyzed by various methods:
-
SDS-PAGE and Autoradiography: If the probe is radiolabeled.
-
Click Chemistry and Fluorescence/Biotin Detection: If the probe contains an azide (like this compound) or alkyne handle, it can be conjugated to a reporter tag (e.g., a fluorophore or biotin) via click chemistry for visualization or enrichment.[2][7]
-
Western Blotting: Using an antibody that recognizes the target protein or a tag on the probe.
-
Mass Spectrometry: For identification of the labeled protein and mapping of the binding site.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the photochemical reactions and a typical experimental workflow.
Caption: Photochemical activation mechanisms of aryl azide and benzophenone probes.
Caption: A typical experimental workflow for photoaffinity labeling.
Conclusion
The choice between this compound and a benzophenone-based probe depends on the specific requirements of the experiment.
Advantages of this compound (as an Aryl Azide Probe):
-
Smaller Size: The azide group is smaller than benzophenone, reducing the likelihood of steric hindrance and interference with ligand binding.[3]
-
Click Chemistry Handle: The azide functionality is a versatile handle for downstream applications, allowing for the attachment of various reporter tags via click chemistry.[2]
Advantages of Benzophenone-Based Probes:
-
Safer Activation Wavelength: The longer wavelength required for activation is less damaging to proteins and other biomolecules.[1][4]
-
Higher Stability of Reactive Intermediate: The triplet diradical is less prone to intramolecular rearrangement compared to nitrenes, which can sometimes lead to more efficient crosslinking.[1]
-
Chemical Robustness: Benzophenones are generally stable and inert in various solvents.[1]
For studies where minimizing the size of the photoreactive tag is paramount to preserve natural binding affinity, this compound is an excellent choice. However, when concerns about potential photodamage to the biological system are high, or if a more chemically stable probe is desired, a benzophenone-based probe may be the more suitable option. Ultimately, empirical validation is crucial for determining the optimal probe for any given target and biological context.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 4-Azidophlorizin Target Engagement: A Comparative Guide to Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of competitive binding assays for confirming the target engagement of 4-Azidophlorizin, a photoaffinity probe derived from the potent, non-specific glucose transporter inhibitor, phlorizin (B1677692). We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative Sodium-Glucose Cotransporter (SGLT) inhibitors.
Understanding this compound and its Targets
This compound is a crucial tool for identifying and characterizing glucose transporters. Its azide (B81097) group allows for photoaffinity labeling, forming a covalent bond with its target protein upon UV irradiation, thereby enabling target identification.[1] The primary targets of phlorizin and its derivatives are the Sodium-Glucose Cotransporters, SGLT1 and SGLT2.
-
SGLT1: Primarily found in the small intestine, SGLT1 is responsible for the absorption of glucose and galactose from dietary sources. It is also present to a lesser extent in the S3 segment of the renal proximal tubule, where it contributes to glucose reabsorption.[2][3][4]
-
SGLT2: Predominantly located in the S1 and S2 segments of the renal proximal tubule, SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[2][3][4]
Competitive Binding Assays: Quantifying Target Engagement
Competitive binding assays are a fundamental technique to determine the affinity of a ligand (in this case, this compound) for its target receptor. These assays measure the ability of an unlabeled compound to compete with a labeled compound (a radiolabeled or fluorescent probe) for binding to the target. The data generated, typically the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the unlabeled compound's binding affinity.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and other relevant SGLT inhibitors for SGLT1 and SGLT2. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Species | Tissue | Ki (μM) | Kd (μM) |
| This compound | Glucose Transporter | Rat | Kidney | 3.2 - 5.2 | 3.2 - 5.2 |
| This compound | Glucose Transporter | Rabbit | Intestine/Kidney | ~60 - 100 | - |
| Phlorizin | SGLT1 | Human | - | 0.14 | - |
| Phlorizin | SGLT2 | Human | - | 0.011 | - |
| Dapagliflozin | SGLT1 | Human | - | 0.36 | - |
| Dapagliflozin | SGLT2 | Human | - | 0.006 | - |
| Canagliflozin | SGLT1 | Human | - | 0.66 | - |
| Canagliflozin | SGLT2 | Human | - | 0.0022 | - |
| Empagliflozin | SGLT1 | Human | - | 8.3 | - |
| Empagliflozin | SGLT2 | Human | - | 0.0011 | - |
Ki: Inhibition Constant; Kd: Dissociation Constant. Data compiled from multiple sources.
Experimental Protocols
Below are detailed methodologies for performing competitive binding and photoaffinity labeling experiments with this compound.
Protocol 1: Competitive Binding Assay Using Radiolabeled Ligand
This protocol outlines a standard competitive binding assay to determine the Ki of this compound.
Materials:
-
Membrane preparations from cells or tissues expressing SGLT1 or SGLT2.
-
Radiolabeled probe with known affinity for SGLTs (e.g., [³H]phlorizin or a radiolabeled selective SGLT inhibitor).
-
Unlabeled this compound.
-
Binding buffer (e.g., 100 mM NaCl, 10 mM HEPES-Tris, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled probe (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 2: Photoaffinity Labeling with this compound
This protocol describes the use of this compound to covalently label its target protein.
Materials:
-
Membrane preparations or intact cells expressing SGLTs.
-
This compound.
-
UV light source (e.g., 350 nm).
-
SDS-PAGE reagents and equipment.
-
Autoradiography or western blotting equipment.
-
Competitive inhibitor (e.g., phlorizin or a selective SGLT inhibitor) for control experiments.
Procedure:
-
Incubation: Incubate the membrane preparation or cells with this compound in the dark. For competition experiments, a parallel incubation should be performed in the presence of an excess of a competitive inhibitor.
-
Photolysis: Expose the samples to UV light for a specific duration to activate the azide group and induce covalent cross-linking.
-
Sample Preparation: Solubilize the membrane proteins using an appropriate detergent.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: If using a radiolabeled version of this compound, visualize the labeled protein by autoradiography. If a reporter tag (e.g., biotin) is incorporated, detection can be performed by western blotting using a corresponding antibody or streptavidin conjugate.
-
Analysis: The specifically labeled protein band should be absent or significantly reduced in the sample containing the competitive inhibitor.
Mandatory Visualizations
Signaling Pathway of SGLT1 and SGLT2 in Glucose Transport
Caption: SGLT1 and SGLT2 mediated glucose transport across epithelial cells.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Photoaffinity Labeling
Caption: Principle of photoaffinity labeling with this compound.
Conclusion
Competitive binding assays are an indispensable tool for quantitatively assessing the target engagement of this compound with SGLT1 and SGLT2. The provided data and protocols offer a framework for researchers to design and execute experiments to confirm and characterize the interaction of this valuable photoaffinity probe with its target glucose transporters. The comparative data with clinically relevant SGLT2 inhibitors highlights the utility of this compound as a research tool to probe the structure and function of these important membrane proteins.
References
4-Azidophlorizin: A Comparative Analysis of its Cross-reactivity with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
4-Azidophlorizin, a photoactivatable derivative of the natural product phlorizin (B1677692), serves as a critical tool for identifying and characterizing glucose transporters. Its utility in photoaffinity labeling stems from its ability to bind to these transporters and, upon photoactivation, form a covalent bond with the protein, allowing for its isolation and identification. This guide provides a comparative analysis of the cross-reactivity of this compound with other membrane proteins, supported by available experimental data and detailed protocols.
Overview of Phlorizin and its Analogs
Phlorizin and its derivatives are competitive inhibitors of the sodium-glucose cotransporters (SGLTs). Their primary targets are SGLT1, found predominantly in the small intestine, and SGLT2, located in the proximal tubules of the kidney. The affinity and selectivity of these compounds for different SGLT isoforms and their cross-reactivity with other glucose transporters, such as the facilitative glucose transporters (GLUTs), are critical for their application in research and therapeutics.
Comparative Binding Affinities
While comprehensive cross-reactivity data for this compound across a wide range of membrane proteins is limited, we can infer its likely selectivity profile by examining its parent compound, phlorizin, and other derivatives. The addition of the azido (B1232118) group is not expected to drastically alter the core binding interactions established by the phlorizin scaffold.
One study has reported the inhibition constant (Ki) of this compound for the glucose transporter in rat kidney brush border membrane vesicles to be in the range of 3.2 to 5.2 µM, which is nearly identical to the affinity of phlorizin in the same system[1]. However, in brush border vesicles from rabbit intestine and kidney, this compound exhibited a 15-20 times lower affinity[1]. This highlights potential species- and tissue-specific differences in its binding.
The following table summarizes the known inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for phlorizin and its aglycone, phloretin, against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). This data provides a baseline for understanding the potential cross-reactivity of this compound.
| Compound | Target Protein | Inhibition Constant (Ki) | IC50 |
| Phlorizin | hSGLT1 | 0.3 µM[2] | - |
| hSGLT2 | 39 nM[2] | - | |
| Phloretin | hSGLT1 | - | 142 µM[2] |
| hSGLT2 | - | 25 µM[2] | |
| This compound | Glucose Transporter (rat kidney) | 3.2 - 5.2 µM[1] | - |
Note: The data for this compound was obtained from a study on brush border membrane vesicles, which contain a mixture of transporters, and not on specific cloned human isoforms.
Cross-reactivity with GLUT Transporters
Phloretin, the aglycone of phlorizin, is known to be a non-selective, low-affinity inhibitor of both SGLTs and GLUTs. Given that this compound is a derivative of phlorizin, there is a potential for cross-reactivity with GLUT transporters, although this has not been extensively quantified. Researchers using this compound should consider co-incubation with known GLUT inhibitors to assess the specificity of labeling in their experimental system.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in photoaffinity labeling experiments to identify and characterize glucose transporters. The general workflow for such an experiment is outlined below.
Figure 1. Experimental workflow for photoaffinity labeling using this compound.
The inhibition of SGLT transporters by phlorizin and its analogs occurs at the external surface of the transporter, competing with glucose for the binding site.
Figure 2. Competitive inhibition of SGLT by this compound.
Experimental Protocols
Photoaffinity Labeling of SGLT1 with this compound
This protocol is a generalized procedure based on established methods for photoaffinity labeling of glucose transporters.
Materials:
-
Brush border membrane vesicles (BBMVs) from rabbit small intestine or a cell line expressing the target transporter.
-
This compound (radiolabeled or with a tag for detection).
-
Binding buffer (e.g., 100 mM mannitol, 10 mM HEPES-Tris, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Photolysis apparatus with a UV lamp (e.g., 350 nm).
-
SDS-PAGE reagents and equipment.
-
Detection system (e.g., autoradiography film, western blot apparatus, or mass spectrometer).
Procedure:
-
Preparation of Membranes: Prepare BBMVs or membranes from cells expressing the transporter of interest according to standard protocols. Resuspend the membranes in binding buffer to a final protein concentration of 1-5 mg/mL.
-
Binding Reaction:
-
In a microcentrifuge tube, add the membrane suspension.
-
Add this compound to the desired final concentration (typically in the low micromolar range). For competition experiments, pre-incubate the membranes with an excess of a non-photolabile inhibitor (e.g., phlorizin) for 15-30 minutes before adding this compound.
-
Incubate the mixture in the dark or under dim light for 30-60 minutes at room temperature or on ice to allow for binding equilibrium.
-
-
Washing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the membranes.
-
Carefully aspirate the supernatant and wash the pellet with ice-cold wash buffer to remove unbound this compound. Repeat the wash step at least once.
-
-
Photolysis:
-
Resuspend the washed membrane pellet in a small volume of ice-cold binding buffer.
-
Place the samples in a quartz cuvette or on a petri dish on ice.
-
Irradiate the samples with a UV lamp at the appropriate wavelength (e.g., 350 nm) for a predetermined time (e.g., 1-15 minutes). The optimal irradiation time should be determined empirically.
-
-
Analysis:
-
Following photolysis, solubilize the membrane proteins in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the covalently labeled protein by autoradiography (if using a radiolabeled probe), western blotting (if the probe has a detectable tag), or by excising the corresponding band for analysis by mass spectrometry to identify the protein and the site of covalent attachment.
-
Conclusion
This compound is a valuable tool for the specific identification of glucose transporters. While its cross-reactivity profile is not as extensively documented as that of its parent compound, phlorizin, available data suggests a similar binding affinity for the primary target in certain experimental systems. Researchers should be mindful of potential off-target effects, particularly on GLUT transporters, and are encouraged to include appropriate controls in their experiments to ensure the specificity of labeling. The provided experimental protocol offers a framework for the successful application of this compound in photoaffinity labeling studies.
References
A Comparative Analysis of Phlorizin-Derived SGLT2 Inhibitors: From Bench to Bedside
For Researchers, Scientists, and Drug Development Professionals
The discovery of phlorizin (B1677692), a natural glucoside from apple tree bark, and its ability to induce glycosuria by inhibiting sodium-glucose cotransporters (SGLTs) has paved the way for a new class of antidiabetic drugs: SGLT2 inhibitors.[1] This guide provides a comparative analysis of key SGLT2 inhibitors derived from the phlorizin scaffold, focusing on their inhibitory potency, selectivity, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
From O-Glucosides to C-Glucosides: A Structural Evolution for Stability and Selectivity
Phlorizin itself, an O-glucoside, demonstrated non-selective inhibition of both SGLT1 and SGLT2.[2] However, its therapeutic potential was limited by poor oral bioavailability and rapid degradation by intestinal glucosidases.[2][3] This led to the development of C-glucoside derivatives, where the oxygen atom of the glycosidic bond is replaced by a carbon atom. This structural modification confers resistance to enzymatic degradation, significantly improving oral bioavailability and metabolic stability.[4] Prominent examples of these second-generation C-glucoside SGLT2 inhibitors include dapagliflozin, canagliflozin, empagliflozin, and ertugliflozin.
Quantitative Comparison of SGLT2 Inhibitors
The following tables summarize the in vitro inhibitory potency and key pharmacokinetic parameters of selected phlorizin-derived SGLT2 inhibitors.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Phlorizin | 21 | 290 | ~14-fold |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold[5] |
| Canagliflozin | 2.2 | 910 | ~413-fold[5][6] |
| Empagliflozin | 3.1 | 8300 | >2500-fold[5][7] |
| Ertugliflozin | 0.877 | >877 | >1000-fold[5] |
| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor)[5] |
IC50 values are compiled from various in vitro cell-based assays and may vary between studies.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Oral Bioavailability (%) | Half-life (t½) (hours) |
| Dapagliflozin | ~78%[8][9] | ~12.9[8][10] |
| Canagliflozin | ~65%[10] | 10.6 - 13.1[1][10] |
| Empagliflozin | Not explicitly stated, but has rapid oral absorption[11] | 8 - 16 |
| Ertugliflozin | ~100%[3] | ~16[10] |
| Sergliflozin | - | 1 - 1.5[10] |
| Remogliflozin | - | 2 - 4[10] |
Experimental Protocols
The evaluation of SGLT2 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy, selectivity, and pharmacokinetic properties.
In Vitro SGLT2 Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC50) and selectivity of a compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human SGLT1 and SGLT2.
Methodology:
-
Cell Line and Culture: Human embryonic kidney (HEK293) cells stably overexpressing human SGLT1 or SGLT2 are commonly used.[12] Cells are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Glucose Uptake Assay:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The cells are washed with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit - KRH buffer) to facilitate SGLT-mediated transport.
-
Various concentrations of the test compound (e.g., dapagliflozin) are added to the wells, along with a vehicle control (e.g., DMSO) and a non-selective inhibitor control (e.g., phlorizin).
-
After a short incubation period (15-30 minutes), a labeled glucose analog, such as the fluorescent 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or radiolabeled α-methyl-D-glucopyranoside ([14C]-AMG), is added to each well.[5][12]
-
To determine non-specific uptake, a high concentration of unlabeled D-glucose is added to a set of control wells.
-
The plate is incubated for 30-60 minutes at 37°C.
-
The uptake is terminated by washing the cells with ice-cold, sodium-free buffer.
-
-
Detection and Analysis:
-
For fluorescent assays, the fluorescence intensity in each well is measured using a microplate reader.
-
For radioactive assays, the cells are lysed, and the radioactivity is measured using a scintillation counter.
-
The Na+-dependent glucose uptake is calculated by subtracting the Na+-independent uptake (measured in a sodium-free buffer) from the total uptake.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.
-
In Vivo Assessment of Urinary Glucose Excretion
This experiment evaluates the in vivo efficacy of an SGLT2 inhibitor by measuring the amount of glucose excreted in the urine.
Objective: To quantify the increase in urinary glucose excretion in animal models following the administration of an SGLT2 inhibitor.
Methodology:
-
Animal Model: Normoglycemic or diabetic rodent models, such as Sprague-Dawley rats or Zucker Diabetic Fatty (ZDF) rats, are commonly used.[13]
-
Drug Administration: The test compound is administered orally via gavage at various doses. A vehicle control group receives the formulation without the active compound.
-
Urine Collection: Immediately after administration, the animals are placed in individual metabolic cages designed for the separate collection of urine and feces.[14] Urine is collected over a specified period, typically 24 hours.
-
Sample Analysis:
-
The total volume of urine collected from each animal is measured.
-
The glucose concentration in the urine samples is determined using a glucose analyzer.
-
-
Data Analysis:
-
The total amount of glucose excreted in the urine over the collection period is calculated for each animal.
-
The results are typically expressed as the mean urinary glucose excretion per group ± standard error of the mean (SEM).
-
Statistical analysis is performed to compare the urinary glucose excretion in the treatment groups to the vehicle control group. A significant increase in urinary glucose excretion indicates in vivo efficacy of the SGLT2 inhibitor.[13]
-
Visualizing the Mechanisms and Workflows
SGLT2 Inhibition in the Renal Proximal Tubule
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow for SGLT2 Inhibitor Evaluation
Caption: Experimental workflow for the evaluation of SGLT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 | springermedizin.de [springermedizin.de]
- 10. droracle.ai [droracle.ai]
- 11. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
A Researcher's Guide to Validating Covalent Modification of Target Proteins by 4-Azidophlorizin Using Mutagenesis
For researchers and drug development professionals, unequivocally demonstrating the covalent modification of a target protein by a small molecule is a critical step in validating a drug's mechanism of action. This guide provides a comparative overview of methodologies, with a focus on utilizing mutagenesis to confirm the covalent binding of 4-Azidophlorizin (4-AZ). We present supporting experimental frameworks and data interpretation to guide your research.
Introduction to this compound and Covalent Modification
This compound (4-AZ) is a phlorizin (B1677692) derivative that has been identified as an inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS), promoting its degradation and thereby alleviating hepatic steatosis.[1] While this indicates a clear biological effect, definitively proving a direct covalent interaction with the target protein requires rigorous validation. Covalent inhibitors form a stable, irreversible bond with their target protein, often with a nucleophilic amino acid residue like cysteine, serine, or lysine.[2][3][4] Validating this covalent engagement is essential to distinguish it from non-covalent interactions and to ensure on-target activity.[5]
Site-directed mutagenesis is a powerful technique to validate covalent modification. By mutating the putative target amino acid residue to one that is not reactive (e.g., cysteine to alanine (B10760859) or serine), the covalent interaction should be abolished, providing strong evidence for the specific site of modification.[3][5]
Comparison of Methods for Validating Covalent Modification
While mutagenesis is a cornerstone for validation, it is often used in conjunction with other techniques. The following table compares common methods for confirming covalent protein modification.
| Method | Principle | Information Provided | Advantages | Limitations |
| Site-Directed Mutagenesis | The putative reactive amino acid is mutated to a non-reactive one (e.g., Cys to Ala). | Indirect evidence of the specific amino acid being modified.[3] | Provides strong evidence for the specific site of covalent modification; can be used in cell-based assays.[5] | Does not directly detect the covalent adduct; requires protein expression and purification of the mutant. |
| Mass Spectrometry (MS) | Measures the mass increase of the protein or a peptide fragment upon modification. | Direct detection of the covalent adduct and identification of the modified peptide/amino acid.[3] | Provides direct, unambiguous evidence of covalent binding and the site of modification. | Can be technically challenging for large proteins or complex mixtures; requires specialized equipment. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-inhibitor complex. | High-resolution structural information of the covalent bond and binding site. | Provides definitive structural evidence of the covalent linkage. | Requires the protein to be crystallizable; may not be feasible for all proteins. |
| Washout Experiments | The reversibility of inhibition is assessed by washing away the unbound inhibitor. | Differentiates between reversible and irreversible (covalent) inhibition. | Simple and effective for demonstrating irreversibility. | Does not provide information on the site of modification. |
| Competition Assays | A known covalent probe is used to compete with the test compound for binding to the target. | Indirect evidence of covalent binding to the same site as the known probe. | Can be a quick and easy method for initial screening. | Relies on the availability of a suitable known covalent probe. |
Experimental Workflow for Validation Using Mutagenesis
The following workflow outlines the key steps for validating the covalent modification of a target protein by this compound using site-directed mutagenesis.
Caption: Experimental workflow for validating covalent modification.
Expected Outcomes and Data Interpretation
The following table summarizes the expected outcomes from the mutagenesis experiment.
| Assay | Wild-Type (WT) Protein + 4-AZ | Mutant Protein + 4-AZ | Interpretation |
| Mass Spectrometry | Mass increase corresponding to the addition of 4-AZ. | No mass increase observed. | Direct evidence that the mutated residue is the site of covalent modification. |
| Activity Assay | Inhibition of protein activity. | No or significantly reduced inhibition of protein activity. | Functional confirmation that the covalent modification at the specific site is responsible for the inhibitory effect. |
A successful experiment will demonstrate that this compound modifies the wild-type protein but not the mutant, as confirmed by both mass spectrometry and a functional assay. This provides strong evidence that the mutated residue is the specific site of covalent modification.
Logical Framework for Validation
The logic behind using mutagenesis for validation can be visualized as follows:
Caption: Logical diagram of the mutagenesis validation approach.
Detailed Experimental Protocols
This protocol is based on standard PCR-based methods.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Reaction:
-
Template DNA (plasmid containing the gene for the target protein): 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTPs: 1 µL
-
10x Reaction Buffer: 5 µL
-
PfuUltra HF DNA polymerase: 1 µL
-
ddH2O to a final volume of 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
Digestion of Parental DNA: Add 1 µL of Dpn I restriction enzyme to the amplified PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform the Dpn I-treated DNA into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
-
Transformation: Transform the plasmids containing the wild-type and mutant genes into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and grow for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. If the protein is His-tagged, purify the supernatant using a nickel-NTA affinity column. Further purify the protein using size-exclusion chromatography.
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
-
Incubation: Incubate the purified wild-type and mutant proteins (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in a suitable buffer at room temperature for various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Preparation for MS:
-
Intact Protein Analysis: Desalt the protein samples using a C4 ZipTip.
-
Peptide Mapping: Denature, reduce, and alkylate the protein. Digest the protein with trypsin overnight at 37°C. Desalt the resulting peptides using a C18 ZipTip.
-
-
Mass Spectrometry:
-
Intact Protein Analysis: Analyze the desalted protein by LC-ESI-MS to detect the mass shift corresponding to the covalent adduction of this compound.
-
Peptide Mapping: Analyze the tryptic peptides by LC-MS/MS to identify the specific peptide and amino acid residue that has been modified.
-
By following this comprehensive guide, researchers can effectively utilize mutagenesis as a powerful tool to validate the covalent modification of target proteins by this compound, providing robust evidence for its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Azidophlorizin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
4-Azidophlorizin is a valuable photoaffinity label and high-affinity probe for glucose transporters, playing a significant role in metabolic research.[1] Due to its azide (B81097) functional group, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. Organic azides are energetic compounds that can pose explosion and toxicity risks if not managed correctly.[2] This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety Concerns and Handling
Before beginning any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. The azide group renders the molecule energetic and potentially explosive, especially in the presence of heat, shock, or friction.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[2]
-
Ventilation: Handle this compound, especially in solid form or concentrated solutions, within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Avoid Incompatibilities: Keep this compound and its waste away from acids, heavy metals (such as lead, copper, silver, mercury), metal salts, and halogenated solvents.[2] Contact with acids can generate the highly toxic and explosive hydrazoic acid, while reaction with metals can form extremely shock-sensitive metal azides.[2][3] This is particularly critical for plumbing; under no circumstances should azide compounds be poured down the drain. [4][5]
-
Tools: Use non-metal spatulas (e.g., plastic or ceramic) for handling solid this compound to prevent the formation of dangerous metal azides.[2][6]
Step-by-Step Disposal Procedure
All waste containing this compound is considered hazardous and must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][7]
1. Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound waste, contaminated PPE (gloves, wipes, etc.), and weighing papers in a dedicated, sealed, and chemically resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle). Ensure the container is compatible with the solvents used. Keep halogenated and non-halogenated solvent waste separate.[6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
2. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound" and list any other chemical constituents (including solvents) and their approximate concentrations.
-
Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[7]
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated location away from heat sources and incompatible materials.[3]
-
Utilize secondary containment (e.g., a spill tray) to prevent spills from reaching drains.
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (e.g., six months), submit a chemical waste pickup request to your institution's EHS office.[7]
Quantitative Data for Disposal and Decontamination
The following table summarizes key quantitative parameters for the safe handling and treatment of azide-containing waste streams.
| Parameter | Value/Specification | Purpose | Source |
| Waste Neutralization pH | 6.0 - 9.0 | pH range for drain disposal of treated azide solutions. | [4][8] |
| Decontamination Solution pH | > 9.0 | Alkaline pH for cleaning surfaces and equipment to prevent formation of hydrazoic acid. | [2][9] |
| Concentration Limit for Chemical Degradation | ≤ 5% | Maximum concentration of sodium azide solution for safe chemical degradation protocol. | [4][8] |
| Sodium Nitrite (B80452) to Azide Ratio | 1.5 g NaNO₂ per 1 g NaN₃ | Ensures a 40% excess of sodium nitrite for complete azide destruction. | [4][8] |
| Acutely Hazardous Waste Limit (P-List) | > 1 kg per month | Generation rate that classifies a lab as a Large Quantity Generator (LQG). | [10] |
Experimental Protocol: Chemical Degradation of Azide-Containing Solutions
For laboratories equipped and trained to perform chemical degradation of hazardous waste, the following protocol, adapted from procedures for sodium azide, can be considered for dilute (≤ 5%) aqueous solutions of this compound. This procedure must be performed on a small scale first to ensure compatibility and safety with this compound.
! CAUTION: This procedure generates toxic nitric oxide gas and must be performed entirely within a certified chemical fume hood.
Materials:
-
Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.
-
Tubing to direct outlet gas to the back of the fume hood flue.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide paper.
-
Dilute sodium hydroxide (B78521) (NaOH) solution for final neutralization.
Procedure:
-
Place the dilute (≤ 5%) this compound aqueous solution into the three-necked flask and begin stirring.
-
From the dropping funnel, add a 20% aqueous solution of sodium nitrite. Use at least 1.5 grams of sodium nitrite for every gram of this compound estimated to be in the solution (this provides a 40% excess).[4][8]
-
Slowly and carefully add the 20% sulfuric acid solution dropwise. This order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).[4][8] Continue adding acid until the solution is acidic to litmus (B1172312) paper.
-
Stir the reaction mixture until the evolution of nitrogen oxide gases ceases.
-
Test for completeness by placing a drop of the acidic solution onto starch-iodide paper. A blue color indicates that excess nitrite is present and the azide decomposition is complete.[4][8]
-
Once the reaction is complete, neutralize the solution to a pH between 6.0 and 9.0 by slowly adding a dilute sodium hydroxide solution.[8]
-
The final, neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. unmc.edu [unmc.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. reddit.com [reddit.com]
- 4. unomaha.edu [unomaha.edu]
- 5. uvic.ca [uvic.ca]
- 6. Chemical Waste [k-state.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
